molecular formula C25H35FN2O3 B602195 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol CAS No. 1433278-32-0

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Cat. No.: B602195
CAS No.: 1433278-32-0
M. Wt: 430.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a derivative of Citadiol, a precursor of Citalopram. 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is an impurity in the synthesis of Citalopram/Escitalopram, a selective serotonin reuptake inhibitor that relieves the symptoms of diabetes and is used in the treatment of depression.

Properties

IUPAC Name

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKFMBCIVIXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Descyano Citadiol Derivatives and Citalopram Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Descyano Citadiol derivatives , a specific class of impurities and intermediates critical to the synthesis and quality control of Citalopram and Escitalopram.

This guide is structured to address the precise chemical identification, mechanistic formation, and analytical profiling of these compounds.

Executive Summary

In the development of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram , the control of impurities is paramount for regulatory compliance (ICH Q3A/Q3B). The "Citadiol" intermediate is the linchpin of the synthesis, serving as the direct precursor to the final drug substance via ring closure.

1-Descyano Citadiol derivatives represent a specific subclass of impurities where the nitrile (cyano) moiety—critical for the pharmacological activity of Citalopram—is absent or modified. These impurities typically arise during the Grignard reaction stages due to the use of starting materials lacking the cyano group (e.g., 5-bromophthalide instead of 5-cyanophthalide) or through reductive side reactions.

This guide details the chemical identifiers for these specific derivatives, their formation pathways, and validated analytical protocols for their detection.

Chemical Identifiers and CAS Registry

The nomenclature for Citadiol derivatives can vary between pharmacopeias (EP/USP) and chemical catalogs. The table below consolidates the verified CAS numbers and chemical structures for the "1-Descyano" series and related Citadiol analogs.

Table 1: Chemical Identifiers for 1-Descyano Citadiol and Related Impurities
Common NameCAS NumberChemical Structure / IUPAC NameMolecular FormulaRole
1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol 1433278-32-0 Specific impurity variant identified in high-sensitivity profiling.Note: Often listed as "Citalopram Impurity 4" in specific catalogs.C₂₅H₃₅FN₂O₃Primary Target: Oxidation/Process Impurity
Citadiol (Reference)103146-25-4 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrileC₂₀H₂₃FN₂O₂Key Intermediate (Precursor)
Descyano Citalopram 390817-87-5 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (Also known as Citalopram Impurity E)C₁₉H₂₂FNOCyclized Impurity (H-Analog)
4-Descyano 4-Bromo Citadiol 488148-10-3 4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-olC₁₉H₂₃BrFNO₂Halogenated Precursor Impurity
Descyano Citadiol (Open Ring)Not Assigned4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzeneC₁₉H₂₄FNO₂Hydrolysis Product / Intermediate

Critical Note on Nomenclature: The term "1-Descyano" in CAS 1433278-32-0 refers to a specific catalog nomenclature likely denoting the removal of the cyano group relative to the standard Citadiol numbering, combined with a modification on the butyl chain ("oxobutyl"). Researchers should prioritize CAS 390817-87-5 (Descyano Citalopram) for the standard "missing nitrile" impurity found in final drug substances.

Mechanistic Formation Pathways

Understanding the origin of Descyano derivatives requires analyzing the Grignard synthesis route.

The Grignard Vector

The standard synthesis involves two successive Grignard reactions on 5-cyanophthalide .

  • Reaction A: Addition of 4-fluorophenylmagnesium bromide.

  • Reaction B: Addition of 3-(dimethylamino)propylmagnesium chloride.

Formation of Descyano Derivatives: If 5-bromophthalide is present as an impurity in the starting 5-cyanophthalide, or if the cyano group is reductively cleaved (decyanation) during the aggressive Grignard conditions, the resulting intermediate is Descyano Citadiol (or the Bromo-analog).

Upon acid-catalyzed ring closure (the final step to Citalopram), this Descyano Citadiol cyclizes to form Descyano Citalopram .

The "Oxobutyl" Derivative (CAS 1433278-32-0)

The specific derivative 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol suggests a secondary oxidation pathway. The "oxobutyl" nomenclature implies the oxidation of the hydroxybutyl chain or the presence of a ketone functionality, likely introduced via oxidative degradation of the amine side chain or reaction with atmospheric oxygen during the open-ring stage.

Analytical Protocols

To separate 1-Descyano derivatives from the active pharmaceutical ingredient (API), a high-resolution HPLC method is required due to the structural similarity (only lacking a -CN group).

High-Performance Liquid Chromatography (HPLC)

Methodology: Reverse Phase HPLC (RP-HPLC) with Gradient Elution.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Buffer (Phosphate buffer pH 3.0 + Triethylamine).

  • Mobile Phase B: Acetonitrile : Methanol (Mix).

  • Gradient:

    • 0-5 min: 80% A (Isocratic)

    • 5-25 min: 80% A → 40% A (Linear Ramp)

    • 25-35 min: 40% A (Hold)

  • Detection: UV at 240 nm (The Descyano analog has a lower

    
     absorption shift compared to the nitrile-conjugated system of Citalopram).
    
Mass Spectrometry (LC-MS/MS) Identification

Differentiation of Descyano derivatives relies on observing the mass shift corresponding to the loss of the Cyano group (CN = 26 Da) and replacement with Hydrogen (H = 1 Da), resulting in a net loss of 25 Da .

  • Citalopram [M+H]+: m/z 325.

  • Descyano Citalopram [M+H]+: m/z 300.

  • Citadiol [M+H]+: m/z 343.

  • Descyano Citadiol [M+H]+: m/z 318.

  • 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol [M+H]+: m/z ~431 (Consistent with C₂₅H₃₅FN₂O₃).

Pathway Visualization

The following diagram illustrates the synthesis of Citalopram and the divergence points leading to Descyano Citadiol and its derivatives.

Descyano_Pathways Start 5-Cyanophthalide (Starting Material) Grignard Grignard Reaction (+ 4-F-PhMgBr / + DMA-PrMgCl) Start->Grignard Impurity_Start 5-Bromophthalide (Impurity) Impurity_Start->Grignard Contamination Citadiol Citadiol (Diol Intermediate) CAS: 103146-25-4 [C20H23FN2O2] Grignard->Citadiol Descyano_Citadiol Descyano Citadiol (Open Ring H-Analog) [C19H24FNO2] Grignard->Descyano_Citadiol Decyanation Side Rxn Bromo_Citadiol 4-Descyano 4-Bromo Citadiol CAS: 488148-10-3 Grignard->Bromo_Citadiol via Bromophthalide Oxo_Impurity 1-Descyano 1-(4-Dimethylamino) oxobutyl Citadiol CAS: 1433278-32-0 Citadiol->Oxo_Impurity Oxidative Degradation Ring_Closure Acid Ring Closure (H3PO4 / H2SO4) Citadiol->Ring_Closure Descyano_Citadiol->Ring_Closure Citalopram Citalopram / Escitalopram (API) Ring_Closure->Citalopram Descyano_Citalopram Descyano Citalopram (Impurity E) CAS: 390817-87-5 Ring_Closure->Descyano_Citalopram

Figure 1: Synthetic pathway of Citalopram highlighting the divergence points for Descyano and Citadiol-related impurities.

References

  • PubChem. (n.d.). Citadiol (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Veeprho. (n.d.). Citalopram Descyano Impurity (CAS 390817-87-5).[5][6] Retrieved from [Link][5]

  • European Pharmacopoeia (Ph. Eur.).Citalopram Hydrobromide Monograph: Impurity Profiling. (Access via subscription).

Sources

Physical and chemical properties of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Analysis & Control in Citalopram Synthesis[1]

Executive Summary

1-Descyano-1-(4-dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0) is a critical process-related impurity identified during the synthesis of the antidepressant APIs Citalopram and Escitalopram .[1]

Chemically, it represents a "double-addition" derivative where the nitrile functionality of the Citadiol intermediate has been compromised.[1] Its presence indicates a lack of chemoselectivity during the Grignard alkylation stage, specifically involving the attack of the 3-(dimethylamino)propylmagnesium chloride reagent on the cyano group, followed by hydrolysis.[1]

This guide details the physicochemical properties, formation mechanism, and analytical control strategies for this compound, intended for process chemists and analytical scientists.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule is a structural analog of Citadiol where the electron-withdrawing cyano group (-CN) is replaced by a bulky, basic keto-amine side chain.[1]

PropertySpecification
Common Name 1-Descyano-1-(4-Dimethylamino)oxobutyl Citadiol
CAS Number 1433278-32-0
Molecular Formula C₂₅H₃₅FN₂O₃
Molecular Weight 430.56 g/mol
IUPAC Name 1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]-4-(dimethylamino)butan-1-one
Structural Class Aminoketone / Diol
Role Process Impurity (Grignard Over-reaction)
Structural Dissection
  • Core Scaffold: 1,2,4-trisubstituted benzene ring (derived from 5-cyanophthalide).[1]

  • Moiety A (Citadiol Arm): 4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl group.[1][2][3][4][5][6][7] This is the standard pharmacophore required for Citalopram.[1]

  • Moiety B (Impurity Arm): 4-(dimethylamino)butan-1-one group.[1] This replaces the nitrile.[1] It introduces a second tertiary amine and a ketone, significantly altering the pKa and solubility profile compared to Citadiol.[1]

Formation Mechanism: The Grignard Side-Reaction[1]

The formation of this impurity is a classic example of chemoselectivity failure in organometallic synthesis.[1]

In the standard Citalopram synthesis, 5-Cyanophthalide is reacted with two Grignard reagents:

  • 4-Fluorophenylmagnesium bromide[1]

  • 3-(Dimethylamino)propylmagnesium chloride[1]

Target Reaction: The Grignard reagents should attack the lactone carbonyl (ester) to open the ring and form the diol (Citadiol), leaving the nitrile (-CN) intact for subsequent ring closure.[1]

Impurity Pathway: Under conditions of excess reagent, high temperature, or prolonged reaction time, the 3-(dimethylamino)propyl Grignard reagent attacks the nitrile carbon.[1] This forms an imine magnesium salt intermediate.[1] Upon acidic workup (hydrolysis), this imine converts to the corresponding ketone, resulting in the "1-(4-Dimethylamino)oxobutyl" moiety.[1]

Visualization: Reaction Pathway & Impurity Genesis

Impurity_Formation Start 5-Cyanophthalide Target Citadiol (Target) (Nitrile Intact) Start->Target Selective Attack on Lactone Intermediate Imine-Mg Intermediate Start->Intermediate Side Reaction: Attack on Nitrile Reagent 3-(Dimethylamino)propyl MgCl (Excess) Reagent->Intermediate Impurity 1-Descyano-1-(4-Dimethylamino) oxobutyl Citadiol Intermediate->Impurity Acidic Hydrolysis (Workup)

Figure 1: Mechanistic divergence showing the selective pathway to Citadiol versus the over-reaction pathway leading to the keto-amine impurity.[1]

Physicochemical Properties[1][10][11]

Understanding the physical behavior of this impurity is essential for designing purging strategies (crystallization or chromatography).[1]

4.1 Solubility Profile

Unlike the mono-amine Citadiol, this impurity contains two tertiary amine centers .[1]

  • pH Dependency: It exhibits high solubility in aqueous acidic media (pH < 4) due to double protonation.[1]

  • Organic Solvents: Highly soluble in polar organic solvents (Methanol, DMSO) and moderately soluble in DCM.[1]

  • Purification Implication: Due to the extra amine, this impurity will elute differently than Citadiol in reverse-phase chromatography, typically showing a different retention time shift depending on the mobile phase pH.[1]

4.2 Acid-Base Characteristics (pKa)
  • Amine 1 (Citadiol chain): pKa ≈ 9.5 (Typical for dimethylalkylamines).[1]

  • Amine 2 (Impurity chain): pKa ≈ 9.2–9.5.[1]

  • Ketone Influence: The carbonyl group in the impurity side chain acts as a weak hydrogen bond acceptor but does not significantly ionize.[1]

4.3 Stability
  • Thermal: The ketone functionality makes it susceptible to further degradation (e.g., Baeyer-Villiger oxidation type reactions) under oxidative stress.[1]

  • Light: Generally stable, though the ketone may act as a photosensitizer.[1]

Analytical Characterization & Detection

To detect this impurity in a Citadiol or Citalopram bulk batch, the following analytical signatures are diagnostic.

5.1 Mass Spectrometry (LC-MS)
  • Parent Ion: [M+H]⁺ = 431.3 m/z.[1]

  • Fragmentation Pattern:

    • Loss of water (-18 Da) from the tertiary alcohol.[1]

    • Loss of dimethylamine (-45 Da).[1]

    • Diagnostic Fragment: Cleavage alpha to the ketone carbonyl, yielding characteristic alkyl-amine fragments distinct from the nitrile-containing Citadiol.[1]

5.2 Infrared Spectroscopy (FT-IR)
  • Absent Signal: Disappearance of the sharp Nitrile (C≡N) stretch at ~2230 cm⁻¹.[1]

  • New Signal: Appearance of a Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ (aryl-alkyl ketone).[1]

5.3 HPLC Method Parameters (Recommendation)

Standard Citalopram impurity methods (USP/EP) may need adjustment to resolve this specific impurity due to its high polarity at low pH.[1]

  • Column: C18 or Phenyl-Hexyl (for selectivity).[1]

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

  • Detection: UV at 240 nm (matches the benzophenone-like chromophore created by the ketone).[1]

Control & Purging Strategy

The presence of 1-Descyano-1-(4-dimethylamino)oxobutyl Citadiol is a direct indicator of process parameters drifting outside the Design Space.[1]

Protocol: Analytical & Process Control Workflow

Control_Strategy cluster_synthesis Synthesis Phase cluster_purification Purification Phase Step1 Grignard Addition (-10°C to 0°C) Step2 Acidic Workup (Hydrolysis) Step1->Step2 Control1 CRITICAL: Temp Control Avoid >5°C Control1->Step1 Control2 Stoichiometry Limit Excess Reagent Control2->Step1 Step3 Crystallization (Removal of Dimer/Ketone) Step2->Step3 Decision IPC Testing (HPLC) Step3->Decision Pass Release to Ring Closure Decision->Pass < 0.10% Fail Reprocess (Recrystallize) Decision->Fail > 0.10%

Figure 2: Control strategy emphasizing temperature and stoichiometry to prevent nitrile attack.

Key Process Parameters (KPPs)
  • Temperature: Maintain Grignard addition below 0°C. Higher temperatures lower the activation energy barrier for the attack on the nitrile.[1]

  • Addition Rate: Slow addition prevents local hotspots where reagent concentration is high enough to attack the nitrile.[1]

  • Stoichiometry: Avoid large excesses (>2.5 eq) of 3-(dimethylamino)propylmagnesium chloride.

References
  • PubChem. (2025).[1][7] Citadiol Structure and Analogues. National Library of Medicine.[1] Available at: [Link][1]

  • Pharmaffiliates. (2025). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol - Impurity Profile. Available at: [Link][1]

Sources

A Technical Guide on the Synthesis of Citalopram: Elucidating the Role of the Key Intermediate Citadiol and the Associated Impurity, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other mood disorders. Its synthesis is a topic of significant interest in pharmaceutical chemistry, involving precise control over reaction pathways to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). A critical step in many modern synthetic routes is the formation of a diol intermediate, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile, commonly known as Citadiol. This guide provides an in-depth analysis of the synthesis of Citalopram with a focus on this key intermediate. Furthermore, it clarifies the identity and role of a related compound, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol, which is not a synthetic precursor but rather a significant process-related impurity. Understanding the formation of both the target intermediate and its associated impurities is paramount for process optimization, quality control, and regulatory compliance.

Introduction: The Synthetic Landscape of Citalopram

Citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, is a widely prescribed antidepressant.[1] Its therapeutic effect is primarily attributed to the S-enantiomer, Escitalopram, which exhibits greater potency in inhibiting serotonin reuptake.[2][3] The synthesis of Citalopram has evolved significantly since its first disclosure, with modern methods favoring efficiency, scalability, and stereochemical control.

A pivotal strategy in Citalopram synthesis involves the construction of a key diol intermediate, which possesses all the necessary carbon atoms and functional groups poised for the final ring-closure to form the characteristic dihydroisobenzofuran core of the drug.[4][5] This pathway, often originating from 5-cyanophthalide, is lauded for its convergent nature but requires rigorous control over reaction conditions to minimize side reactions and impurity formation.

The Central Intermediate: 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (Citadiol)

The cornerstone of modern Citalopram synthesis is the intermediate commonly referred to as Citadiol or Citalopram diol.[4] This compound is the direct precursor to Citalopram, undergoing a dehydration and cyclization reaction to form the final API.

Synthesis of Citadiol via Sequential Grignard Reactions

The most prevalent method for synthesizing Citadiol involves a sequential, one-pot Grignard reaction starting from 5-cyanophthalide.[4][5][6][7]

  • Step 1: First Grignard Addition. 5-cyanophthalide is reacted with a Grignard reagent prepared from 4-fluorobromobenzene (p-fluorophenylmagnesium bromide). This reagent attacks the electrophilic carbonyl carbon of the phthalide, leading to the opening of the lactone ring.

  • Step 2: Second Grignard Addition. A second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is then introduced into the reaction mixture. This reagent adds to the ketone intermediate formed in the first step.

  • Step 3: Aqueous Work-up. The reaction is quenched with an aqueous solution, typically containing ammonium chloride, to hydrolyze the magnesium alkoxide intermediates, yielding the final diol product, Citadiol.[1][8]

The causality behind this two-step Grignard approach is elegant and efficient. It allows for the controlled, sequential introduction of the two key side chains (the 4-fluorophenyl group and the dimethylaminopropyl group) onto the phthalide backbone in a single reaction vessel, which is highly advantageous for industrial-scale production.[9]

G cluster_reagents A 5-Cyanophthalide B Intermediate Ketone A->B Grignard Addition C Citadiol (4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl) -3-(hydroxymethyl)benzonitrile) B->C Grignard Addition D Citalopram C->D Ring Closure reagent1 1. p-Fluorophenyl magnesium bromide (Grignard Reagent 1) reagent2 2. 3-(Dimethylamino)propyl magnesium chloride (Grignard Reagent 2) reagent3 Cyclization (Dehydration)

Caption: Synthetic pathway from 5-Cyanophthalide to Citalopram via the Citadiol intermediate.

The Critical Role of Chirality

Citadiol possesses a chiral center at the carbon atom bearing the tertiary hydroxyl group.[6] This stereocenter is directly carried over into the final Citalopram molecule. As the therapeutic activity resides almost exclusively in the (S)-enantiomer (Escitalopram), the stereochemical purity of Citadiol is of paramount importance.[3] The synthesis of enantiomerically pure Escitalopram relies on one of two strategies involving Citadiol:

  • Chiral Resolution: The racemic Citadiol mixture is separated into its constituent enantiomers using a chiral resolving agent, such as Di-p-toluoyl-D-tartaric acid, to selectively precipitate the desired (S)-enantiomer.[10]

  • Asymmetric Synthesis: Chiral catalysts or auxiliaries are employed during the Grignard reaction to directly synthesize the (S)-enantiomer of Citadiol with high enantiomeric excess.[6]

The Impurity: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Contrary to being a synthetic intermediate, the compound "1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol" (CAS 1433278-32-0) is recognized as a process-related impurity in the synthesis of Citalopram.[11] Its proper chemical name is 4-(Dimethylamino)-1-(4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)phenyl)butan-1-one.[12]

Formation as a Synthetic Byproduct

The name "Descyano" indicates that the cyano (-C≡N) group on the aromatic ring of the Citadiol intermediate has been replaced. The structure reveals that it has been replaced by a 4-(dimethylamino)oxobutyl group, which corresponds to the addition of another molecule of the second Grignard reagent or a related species.

This impurity likely forms as a result of a side reaction during the synthesis of Citadiol. A plausible mechanism involves the Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, reacting not only with the intended ketone intermediate but also attacking the nitrile group of another Citadiol molecule or its precursor. This side reaction is a known challenge when working with molecules containing both nitriles and carbonyls in the presence of highly reactive nucleophiles like Grignard reagents.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway A Intermediate Ketone B Citadiol (Target Intermediate) A->B Desired Reaction reagent1 3-(Dimethylamino)propyl magnesium chloride C Citadiol or Precursor (with -CN group) D 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (Impurity) C->D Undesired Reaction (Attack on Nitrile Group) reagent2 Excess 3-(Dimethylamino)propyl magnesium chloride

Caption: Formation of the Descyano impurity as a side reaction.

Significance in Quality Control

As a process-related impurity, the presence of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol must be carefully monitored and controlled.[11] Regulatory bodies like the FDA require stringent purity profiles for all APIs. The presence of impurities can affect the drug's safety, efficacy, and stability. Therefore, robust analytical methods are essential to detect and quantify this and other impurities throughout the manufacturing process. Controlling its formation often involves optimizing the stoichiometry of the Grignard reagents, reaction temperature, and addition times to favor the desired reaction pathway over the side reaction.

Experimental Protocols and Data

Protocol: Synthesis of Racemic Citadiol

This protocol is a representative synthesis based on literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with magnesium turnings and dry tetrahydrofuran (THF).

  • Grignard Reagent 1 Preparation: A solution of 4-fluorobromobenzene in THF is added dropwise to initiate the formation of p-fluorophenylmagnesium bromide.

  • First Addition: The reactor is cooled to 0-5 °C. A solution of 5-cyanophthalide in dry THF is added slowly, maintaining the temperature below 10 °C. The mixture is stirred for 1-2 hours.

  • Second Addition: A solution of 3-(dimethylamino)propylmagnesium chloride (pre-prepared or sourced commercially) is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is allowed to stir at room temperature overnight.[1]

  • Quenching and Extraction: The reaction is carefully quenched by pouring it into a cold aqueous solution of saturated ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Citadiol.[9]

  • Purification: The crude product can be purified by crystallization, often as an acid addition salt (e.g., oxalate salt), to achieve high purity.[10]

Data Presentation: Physicochemical Properties
PropertyCitadiol (Intermediate)1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (Impurity)
CAS Number 717133-25-0 (HCl salt)[6]1433278-32-0[11]
Molecular Formula C₂₀H₂₃FN₂O₂[13]C₂₅H₃₅FN₂O₃[11][12]
Molecular Weight 342.4 g/mol [13]430.56 g/mol [11][12]
Role in Synthesis Key Intermediate PrecursorProcess-Related Impurity
Analytical Method: Chiral HPLC for Purity Assessment

To ensure the stereochemical purity of Citadiol intended for Escitalopram synthesis and to quantify process impurities, High-Performance Liquid Chromatography (HPLC) is indispensable.

  • Objective: To separate the (R)- and (S)-enantiomers of Citadiol and quantify related impurities.

  • Column: A chiral stationary phase, such as Chiralpak AD-H, is highly effective for separating the enantiomers.[6][14]

  • Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., ethanol, isopropanol) is typically used. The ratio is optimized to achieve sufficient resolution between the enantiomer peaks.[14]

  • Detection: UV detection is standard. For enhanced stereochemical analysis, a polarimetric detector can be used in series to confirm the elution order of the enantiomers.[14]

  • Validation: The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.[14]

Conclusion

The synthesis of Citalopram via the Citadiol intermediate pathway is a robust and industrially viable method. Citadiol is the true and critical precursor, whose formation through sequential Grignard reactions represents the core of the synthetic strategy. The chirality of this intermediate directly dictates the enantiomeric purity of the final API, making its resolution or asymmetric synthesis a key consideration for producing Escitalopram.

Conversely, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is not a productive intermediate but a process-related impurity. Its formation highlights the challenges in controlling the reactivity of powerful organometallic reagents in the presence of multiple reactive functional groups. For drug development professionals, understanding the genesis of such impurities is as crucial as understanding the main reaction pathway. Effective process control to minimize byproduct formation, coupled with rigorous analytical characterization, is essential to guarantee the quality, safety, and efficacy of Citalopram and Escitalopram.

References

  • Benchchem. (n.d.). Citadiol hydrochloride | 717133-25-0.
  • Pharmaffiliates. (n.d.). CAS No : 1433278-32-0 | Product Name : 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. Retrieved from [Link]

  • Rasmussen, R. K., & Rock, M. H. (2000). Method for the preparation of citalopram. Google Patents.
  • Zhang, J., et al. (2020). Synthesis method of citalopram intermediate. Google Patents.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. Retrieved from [Link]

  • Walline, C. C., et al. (2009). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. PMC. Retrieved from [Link]

  • Bigler, A. J., & Petersen, H. (2018). Preparation method of citalopram diol intermediate. Google Patents.
  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
  • Whirl-Carrillo, M., et al. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Malik, A. A. (2002). Process for the Preparation of Citalopram Intermediate. DigitalCommons@CalPoly. Retrieved from [Link]

  • Kumar, A., et al. (2005). Process for Preparation of Citalopram and Enantiomers. European Patent Office. Retrieved from [Link]

  • Kumar, V., et al. (2009). Process for the preparation of escitalopram. European Patent Office. Retrieved from [Link]

  • Nageswara Rao, R., & Narasa Raju, A. (2007). Enantiospecific assay of citadiol--a key intermediate of escitalopram by liquid chromatography on Chiralpak AD-H column connected with UV and polarimetric detectors in series. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 311-314. Retrieved from [Link]

  • Rock, M. H., & Frello, K. (1999). METHOD FOR THE PREPARATION OF CITALOPRAM. European Patent Office. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Citadiol, (S)-. PubChem. Retrieved from [Link]

  • Kumar, V., et al. (2011). Process for the preparation of Escitalopram. Google Patents.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the pharmaceutical intermediate Citadiol (Citalopram Diol), a critical precursor and impurity in the synthesis of Citalopram and Escitalopram.[1]

CRITICAL DISAMBIGUATION NOTE: This guide focuses on Citadiol (CAS: 103146-25-4), the dihydroxy intermediate used in the synthesis of the antidepressant Citalopram. [2] If you intended to research Citriodiol (CAS: 1245629-80-4), the botanical insect repellent (PMD), please verify your spelling, as the toxicity profiles are wholly unrelated.

Executive Summary

Citadiol (4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile) serves as the penultimate intermediate in the manufacture of Citalopram and Escitalopram. In the final API, it is controlled as a specified impurity (USP Related Compound A).

From a safety perspective, Citadiol and its related analogs present two primary toxicological concerns: QTc prolongation potential (class effect of citalopram scaffolds) and genotoxicity risks associated with specific degradation pathways (specifically nitrosamine formation in secondary amine precursors). This guide details the safety data, impurity genealogy, and control strategies required for regulatory compliance (ICH M7/Q3A).

Chemical Characterization & Identity

Citadiol is an open-ring diol formed via a Grignard reaction. Its conversion to the final API requires acid-catalyzed cyclization. Failure to cyclize results in Citadiol remaining as a residual impurity.

ParameterData
Common Name Citadiol (Citalopram Diol)
Chemical Name 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
CAS Number 103146-25-4 (Free Base) / 103146-26-5 (HBr Salt)
Pharmacopeial Status USP: Escitalopram Related Compound AEP: Citalopram Impurity D (Note: EP nomenclature varies by revision; verify against chemical structure)
Molecular Formula C₂₀H₂₃FN₂O₂
Molecular Weight 342.41 g/mol

Citadiol-Related Impurity Profile

The "Citadiol-related impurities" encompass both the precursors to Citadiol and the analogs formed during its synthesis. These must be tracked as they can carry over into the final Citalopram/Escitalopram API.[1]

Table 1: Key Citadiol-Related Impurities
Impurity NameStructure/OriginToxicity ConcernRegulatory Class (ICH M7)
Desfluoro-Citadiol Analog where Fluorine is absent. Originates from impure Grignard reagent.Low (Structural analog).Class 5 (Non-mutagenic)
Desmethyl-Citadiol Secondary amine analog. Originates from degradation or impure starting material.High (Nitrosamine precursor).Class 5 (per se), but Class 1 risk if nitrosated.
Citadiol N-Oxide Oxidative degradation product of Citadiol.Low to Moderate.Class 5
5-Cyanophthalide Unreacted starting material.Low (Process impurity).Class 5
Nitroso-Citadiol Formed if Desmethyl-Citadiol encounters nitrosating agents.Critical (Potent Carcinogen).Class 1 (Cohort of Concern)

Toxicological Assessment

General Toxicity (Acute & Chronic)

Citadiol shares the pharmacophore of Citalopram but lacks the fused furan ring.

  • Acute Oral Toxicity: Estimated LD50 > 2000 mg/kg (Rat). Read-across from Citalopram indicates lower potency than the cyclized API.

  • Target Organs: Hepatic system (metabolism) and CNS (serotonergic activity).

  • Irritation: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .

Genotoxicity & Carcinogenicity (ICH M7)
  • Citadiol (Parent): Negative in Ames bacterial reverse mutation assay. It does not contain structural alerts for genotoxicity (Class 5).[3]

  • Desmethyl-Citadiol (Impurity): Contains a secondary amine. While not mutagenic itself, it is a precursor to N-Nitroso-Desmethyl-Citadiol if nitrites are present in the excipients or water.

    • Control Strategy: Strict limits on nitrite content in manufacturing to prevent nitrosamine formation.

Cardiotoxicity (hERG Inhibition)

The dimethylaminopropyl side chain and fluorophenyl group are critical for hERG potassium channel binding.

  • Mechanism: Citadiol retains the key binding motifs of Citalopram.

  • Risk: Potential for QTc interval prolongation.[4]

  • Safety Factor: As an impurity controlled at <0.15% in the API, the systemic exposure is orders of magnitude below the threshold for cardiac events.

Synthesis & Impurity Genealogy (Visualization)

The following diagram illustrates the origin of Citadiol and where its specific impurities arise during the synthesis of Citalopram.

CitadiolPathways Start 5-Cyanophthalide (Starting Material) Reaction Grignard Reaction (Exothermic) Start->Reaction Grignard 4-Fluorophenyl Magnesium Bromide Grignard->Reaction Citadiol CITADIOL (Intermediate) Reaction->Citadiol Main Pathway Imp_Desfluoro Impurity: Desfluoro-Citadiol Reaction->Imp_Desfluoro Defluorinated Reagents Imp_Desmethyl Impurity: Desmethyl-Citadiol Reaction->Imp_Desmethyl Amine Degradation Cyclization Acid Cyclization (H3PO4 / H2SO4) Citadiol->Cyclization API CITALOPRAM / ESCITALOPRAM (Final API) Cyclization->API Ring Closure Imp_Citadiol_Residue Impurity: Residual Citadiol (USP Related Cmpd A) Cyclization->Imp_Citadiol_Residue Incomplete Reaction

Caption: Genealogy of Citadiol showing its formation from 5-Cyanophthalide and its fate as a residual impurity in the final Citalopram API.

Analytical Methodologies

To ensure safety, Citadiol and its analogs must be quantified using validated methods.

HPLC-UV Protocol (Standard)
  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: Phosphate buffer (pH 3.0) + Triethylamine (to reduce tailing of the amine).

    • Organic: Acetonitrile / Methanol gradient.[5]

  • Detection: UV @ 240 nm (matches the benzonitrile chromophore).

  • Retention Time: Citadiol typically elutes before Citalopram due to the polarity of the free hydroxyl groups preventing strong hydrophobic interaction compared to the cyclized ether.

LC-MS/MS (Trace Analysis)

Required for genotoxic impurity screening (e.g., Nitroso-analogs).

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • MRM Transitions: Monitor parent ion [M+H]+ to specific fragments (e.g., loss of dimethylamine).

Regulatory Control Strategy

  • Specification Limits:

    • In the final API, Citadiol is typically limited to NMT 0.15% (ICH Q3A qualification threshold).

    • If used as a starting material for Escitalopram (chiral switch), the enantiomeric purity ((S)-Citadiol) must be >99.5%.

  • Nitrosamine Risk Assessment:

    • Manufacturers must evaluate the risk of Desmethyl-Citadiol reacting with nitrites. If risk exists, confirmatory testing for N-nitroso-citalopram is mandatory.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Citalopram Hydrobromide Monograph. Impurity D (Citadiol).[2]

  • U.S. Pharmacopeia (USP) . Escitalopram Oxalate Monograph. Related Compound A (Citadiol).[2][7][8]

  • International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • National Institutes of Health (NIH) PubChem . Compound Summary: Citadiol (Citalopram Intermediate).

  • Rao, R.N., et al. (2007). "Separation and determination of citalopram and its impurities by HPLC". Journal of Pharmaceutical and Biomedical Analysis.

Sources

Methodological & Application

Application Note: HPLC Method Development for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Citalopram and Escitalopram. It details the method development strategy for a specific, complex impurity: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0).[1]

Introduction & Scientific Context

In the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram, the control of "Citadiol" related impurities is critical. Citadiol (Citalopram Diol) is the key intermediate prior to the final ring-closure step.

The target analyte, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol , represents a unique "double-amine" impurity where the nitrile group of the Citadiol scaffold is substituted by a 4-(dimethylamino)-1-oxobutyl moiety.

Chemical Profile & Analytical Challenges
  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 430.56 g/mol [1][2][3][4]

  • Structural Complexity:

    • Dual Basic Centers: The molecule contains two tertiary dimethylamine groups. This significantly increases the pKa and propensity for interaction with residual silanols on HPLC columns, leading to severe peak tailing under standard conditions.

    • Polarity: The presence of the hydroxyl, hydroxymethyl, and ketone groups makes it moderately polar, yet the hydrocarbon chains add hydrophobicity.

    • Chromophore: The loss of the benzonitrile group alters the UV absorption profile, necessitating a reassessment of detection wavelengths (typically shifting from the nitrile

      
       to a phenyl-ketone profile).
      

Method Development Strategy

Successful separation requires addressing the "Dual Basic" nature of the analyte. Standard acidic methods (pH 2-3) often fail to suppress the ionization of both amine groups sufficiently to prevent silanol interaction.

Core Philosophy: The "High pH" Advantage

For molecules with multiple basic centers (pKa > 9), utilizing a High pH (pH 9.5 - 10.5) mobile phase on a hybrid-silica column is the superior strategy. At this pH, the amine groups are deprotonated (neutral), increasing retention on the C18 phase and eliminating ionic interactions with silanols, resulting in sharp, symmetrical peaks.

Alternative: "Ion-Pairing" Low pH

If high pH columns are unavailable, a Low pH (pH 2.5) method utilizing Triethylamine (TEA) as a silanol blocker is the required alternative.

Experimental Protocols

Protocol A: High pH Reverse Phase (Recommended)

Best for peak shape and sensitivity.

ParameterCondition
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV-Vis / PDA @ 240 nm (Primary), 210 nm (Secondary)
Injection Vol 10 µL

Gradient Program (High pH):

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration for polar diol retention.
2.0 10 Isocratic hold to separate early eluting polar degradants.
15.0 90 Ramp to elute the hydrophobic double-amine impurity.
20.0 90 Wash column.

| 20.1 | 10 | Re-equilibration. |

Protocol B: Low pH with Silanol Blocker (Traditional)

Use if MS compatibility is not required and silica columns are standard.

ParameterCondition
Column C18 Endcapped (e.g., Phenomenex Luna C18(2) or equivalent)
Mobile Phase A 25 mM Potassium Phosphate Buffer + 0.2% Triethylamine (pH 3.0 with H

PO

)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Flow Rate 1.2 mL/min
Column Temp 30°C

Sample Preparation Workflow

Objective: Ensure complete solubility without inducing degradation (e.g., cyclization to Citalopram analogs).

  • Stock Solution: Weigh 5 mg of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Reference Standard.

  • Solvent: Dissolve in 5 mL of Methanol (HPLC Grade). Note: Avoid pure acetonitrile as it may cause precipitation of buffer salts upon injection.

  • Diluent: Dilute the stock 1:10 with Mobile Phase A (Initial conditions).

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter. Nylon filters may bind the amine analyte.

Method Development Logic Flow

The following diagram illustrates the decision matrix for optimizing the separation of this specific impurity based on its chemical properties.

MethodDevelopment Start Analyte: 1-Descyano 1-(4-Dimethylamino) oxobutyl Citadiol ChemProp Analyze Properties: 2x Basic Amines (pKa ~9.5) 1x Hydroxyl 1x Ketone Start->ChemProp Choice Select pH Strategy ChemProp->Choice HighPH High pH (9.5-10.5) (Hybrid C18) Choice->HighPH Recommended LowPH Low pH (2.5-3.0) (Traditional C18) Choice->LowPH Alternative MechHigh Mechanism: Amines Neutralized Hydrophobic Retention HighPH->MechHigh MechLow Mechanism: Amines Protonated Requires TEA blocker LowPH->MechLow ResultHigh Outcome: Sharp Peaks High Loadability MechHigh->ResultHigh ResultLow Outcome: Potential Tailing Robust for QC MechLow->ResultLow Opt Gradient Optimization: Start 10% B (Polar retention) End 90% B (Elute dimer) ResultHigh->Opt ResultLow->Opt

Caption: Decision matrix for HPLC method selection based on the dual-amine chemistry of the target impurity.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and authoritative, the following System Suitability Tests (SST) must be passed before routine use:

  • Tailing Factor (Tf): Must be

    
     for the target impurity peak.
    
    • Why? Higher tailing indicates secondary silanol interactions, compromising quantification accuracy.

  • Resolution (Rs):

    
     between Citadiol (Parent) and 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol.
    
    • Causality: The impurity is more hydrophobic than Citadiol due to the extra alkyl-amine chain; it should elute after Citadiol in Reverse Phase.

  • Signal-to-Noise (S/N): S/N > 10 at the Reporting Threshold (typically 0.05% of nominal concentration).

References

  • Pharmaffiliates. (2024). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol - Product Catalog & Structure. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Development and optimization of an HPLC analysis of citalopram and its impurities. PubMed. Retrieved from [Link]

Sources

Application Note: A Validated Synthesis Protocol for the Preparation of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is mandated by stringent regulatory standards to ensure the safety and efficacy of the final drug product.[1][2] 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (Chemical Name: 4-(Dimethylamino)-1-(4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)phenyl)butan-1-one) is a known process-related impurity and potential degradation product in the synthesis of Citalopram and its active enantiomer, Escitalopram.[3] As a selective serotonin reuptake inhibitor (SSRI), Citalopram's purity profile is of critical importance.

The availability of highly purified, well-characterized analytical reference standards for such impurities is a prerequisite for the development and validation of analytical methods used in quality control (QC).[4] These standards are essential for the accurate identification and quantification of impurities in batches of the active pharmaceutical ingredient (API).[4][5]

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis, purification, and characterization of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. The described synthetic strategy was designed for robustness and scalability, enabling researchers and drug development professionals to produce a high-purity reference standard suitable for the most demanding analytical applications.

Synthetic Strategy & Rationale

The core of the strategy involves the synthesis of a key intermediate, an analogue of Citadiol where the 5-cyano group is replaced with a bromine atom. This bromine atom serves as a versatile chemical handle for the subsequent introduction of the 4-(dimethylamino)oxobutyl side-chain.

The key stages of the synthesis are:

  • Synthesis of a Bromo-Diol Intermediate: A double Grignard addition to 5-bromophthalide, a common starting material in Citalopram synthesis, to construct the core tertiary alcohol structure.[6][9]

  • Protection of Reactive Groups: Installation of protecting groups on the two hydroxyl moieties to prevent undesirable side reactions during the subsequent organometallic step.

  • Introduction of the Side-Chain: A lithium-halogen exchange followed by acylation to introduce the 4-(dimethylamino)oxobutyl group at the 5-position of the phenyl ring.

  • Deprotection and Purification: Removal of the protecting groups and subsequent purification of the final compound to meet the stringent purity requirements (>99.5%) of a pharmaceutical reference standard.[5]

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Protection cluster_2 Part C: Side-Chain Installation cluster_3 Part D: Finalization A 5-Bromophthalide D Bromo-Diol Intermediate A->D B Grignard Reagent 1 (4-F-PhMgBr) B->D C Grignard Reagent 2 (3-Me2N-PrMgCl) C->D E Protection Step (e.g., TBDMSCl) D->E F Protected Bromo-Diol E->F G Lithium-Halogen Exchange (n-BuLi, -78°C) F->G H Acylation with 4-(Me2N)-Butanoyl Chloride G->H I Protected Final Compound H->I J Deprotection Step (e.g., TBAF) I->J K Crude Product J->K L Purification (Preparative HPLC) K->L M Reference Standard (>99.5% Purity) L->M

Figure 1: Overall Synthetic Workflow

Detailed Experimental Protocol

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Grignard reagents and n-butyllithium are highly reactive and pyrophoric; handle under a dry, inert atmosphere (Nitrogen or Argon).

Materials & Reagents
ReagentSupplierPurity
5-BromophthalideSigma-Aldrich≥98%
Magnesium TurningsSigma-Aldrich≥99.5%
1-Bromo-4-fluorobenzeneSigma-Aldrich99%
3-Chloro-N,N-dimethylpropan-1-amineSigma-Aldrich≥98%
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
tert-Butyldimethylsilyl chloride (TBDMSCl)Sigma-Aldrich97%
ImidazoleSigma-Aldrich≥99%
n-Butyllithium (n-BuLi), 2.5 M in hexanesSigma-Aldrich
4-(Dimethylamino)butyric acid hydrochlorideSigma-Aldrich98%
Oxalyl chlorideSigma-Aldrich98%
Tetrabutylammonium fluoride (TBAF), 1M in THFSigma-Aldrich
Part A: Synthesis of Bromo-Diol Intermediate

This procedure is adapted from established methods for preparing Citalopram intermediates from phthalide precursors.[10][11]

  • Grignard Reagent Preparation: In two separate, oven-dried, three-neck flasks under an inert atmosphere, prepare the two necessary Grignard reagents:

    • Reagent 1: React 1-bromo-4-fluorobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF.

    • Reagent 2: React 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF. The use of an activator, such as a small crystal of iodine, may be necessary to initiate the reaction.

  • Reaction Setup: In a separate, larger, oven-dried flask, dissolve 5-bromophthalide (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • First Grignard Addition: Slowly add the 4-fluorophenylmagnesium bromide solution (Reagent 1, 1.05 eq) dropwise to the 5-bromophthalide solution, maintaining the temperature below 5 °C. The reaction is highly exothermic and requires careful control.[10]

  • Second Grignard Addition: After the first addition is complete and the reaction has stirred for 1 hour, slowly add the 3-(dimethylamino)propylmagnesium chloride solution (Reagent 2, 1.1 eq) dropwise, again maintaining a low temperature.

  • Quenching and Workup: After stirring for an additional 2 hours at room temperature, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the bromo-diol intermediate as a viscous oil.

Part B: Protection of Hydroxyl Groups
  • Dissolve the bromo-diol intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by flash chromatography to obtain the protected bromo-diol .

Part C: Side-Chain Installation
  • Acyl Chloride Preparation: In a separate flask, react 4-(dimethylamino)butyric acid hydrochloride (1.0 eq) with oxalyl chloride (1.2 eq) in DCM with a catalytic amount of DMF to produce 4-(dimethylamino)butanoyl chloride. Use this reagent immediately in the next step.

  • Lithiation: Dissolve the protected bromo-diol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq) dropwise. A color change should be observed, indicating the formation of the aryllithium species.

  • Acylation: After stirring for 30 minutes at -78 °C, add the freshly prepared 4-(dimethylamino)butanoyl chloride solution (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the combined organic layers and concentrate.

Part D: Deprotection and Final Purification
  • Dissolve the crude protected product from Part C in THF.

  • Add tetrabutylammonium fluoride (TBAF, 2.5 eq) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once deprotection is complete, concentrate the reaction mixture.

  • Perform an aqueous workup and extract the product with ethyl acetate.

  • Final Purification: The final purification to achieve reference standard quality is critical. Use preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to isolate the target compound, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol , with a purity of >99.5%.

  • Lyophilize the pure fractions to obtain the final product as a white to off-white solid.

Characterization of the Reference Standard

A pharmaceutical reference standard is defined as a "highly purified compound that is well characterized".[5] The synthesized material must undergo rigorous analytical testing to confirm its identity, purity, and potency.

Summary of Required Analytical Tests
TestMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMRStructure consistent with the proposed compound
High-Resolution Mass Spectrometry (HRMS)Measured mass ± 5 ppm of theoretical mass
FT-IRSpectrum conforms to that of the reference material
Purity HPLC-UV (e.g., 220 nm)≥ 99.5% area
Residual Solvents GC-HS (Headspace Gas Chromatography)Meets USP <467> limits
Water Content Karl Fischer TitrationReport value (typically < 0.5%)
Inorganic Impurities Residue on Ignition (ROI) / Sulfated Ash≤ 0.1%
Quality Control Workflow

QC_Workflow Start Synthesized & Purified Final Compound Identity Identity Confirmation (NMR, HRMS, IR) Start->Identity Purity Purity Assay (HPLC >99.5%) Identity->Purity Identity Confirmed Fail Repurify or Resynthesize Identity->Fail Identity Fails Content Content Analysis (Water, Solvents, Inorganics) Purity->Content Purity Met Purity->Fail Purity Fails CoA Certificate of Analysis (CoA) Generation Content->CoA All Specs Met Content->Fail Specs Fail Release Reference Standard Released CoA->Release

Figure 2: Quality Control & Certification Workflow

Conclusion

This application note details a robust and reliable synthetic pathway for the production of the Citalopram impurity, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. By following this protocol, which incorporates established chemical transformations with a rational design strategy, research and quality control laboratories can produce a high-purity reference standard. The subsequent rigorous characterization is essential to validate the material for its intended use in critical analytical methods, thereby supporting the development and manufacturing of safe and effective pharmaceutical products.

References

  • Analytical Reference M
  • Citadiol hydrochloride | 717133-25-0. Benchchem.
  • Pharmaceutical Analytical Standards. PharmaCompare.com.
  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues
  • Analytical Reference Materials For The Pharma Industry. MilliporeSigma.
  • Citadiol, (S)- | C20H23FN2O2 | CID 7472057. PubChem - NIH.
  • Pharmaceutical Analytical Impurities. USP.org.
  • Citadiol Hydrobromide. LGC Standards.
  • Reference-Standard Material Qualific
  • 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem - NIH.
  • Cyanodiol Base Supplier | CAS 103146-25-4. Punagri.
  • Streamlined Atom-Economical Synthesis of Escitalopram.
  • Process for the preparation of citalopram.
  • Process for the preparation of citalopram.
  • Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry; Vol. 23, No. 4 (2011), 1829-1832.
  • 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide | 103146-26-5. ChemicalBook.
  • 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol | CAS No: 1433278-32-0.
  • Citadiol Hydrobromide | CAS No: 103146-26-5.
  • (R)-Citadiol | CAS No- 481047-48-7. Simson Pharma Limited.
  • Preparation method of citalopram diol intermediate.

Sources

Sample preparation for quantification of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Introduction

The quantification of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0) represents a critical challenge in the impurity profiling and pharmacokinetic analysis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and Escitalopram.

As a structural analog of the "Citadiol" precursor, this analyte lacks the stabilizing nitrile group found in the parent drug, replacing it with a modified oxobutyl moiety. This structural deviation significantly alters its polarity and ionization efficiency compared to Citalopram, rendering standard "dilute-and-shoot" or simple protein precipitation (PPT) methods insufficient for trace-level quantification (sub-ng/mL range).

This Application Note details a robust, self-validating protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS. This approach is designed to eliminate matrix effects (phospholipids) while selectively retaining the basic dimethylamino moiety of the analyte.

Chemical Logic & Method Strategy

To design a successful extraction, we must exploit the physicochemical properties of the analyte:

  • Target Analyte: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol.[1][2][3][4][5][6][7][8]

  • Key Functional Group: Tertiary amine (Dimethylamino).

    • Implication: Basic pKa (~9.5). It will be positively charged at acidic pH.

  • Challenge: High polarity due to the "oxobutyl" and potential hydroxyl groups (Citadiol backbone).

    • Implication: Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) may result in poor recovery. Reverse Phase (RP) retention requires careful organic modification.

The Solution: "Catch and Release" SPE We utilize a Mixed-Mode Cation Exchange mechanism.

  • Catch: Load sample at low pH. The positively charged amine binds to the sorbent's sulfonate groups via ionic interaction.

  • Wash: Use 100% Methanol to wash away neutral interferences (fats, uncharged drugs) while the analyte remains locked by the ionic bond.

  • Release: Elute at high pH (Ammonia in MeOH). The amine becomes neutral, breaking the ionic bond and releasing the purified analyte.

Visualizing the Extraction Logic

SPE_Logic Analyte Analyte (Basic Amine) Acid Acidic Loading (pH 3) Analyte->Acid Matrix Plasma Matrix (Proteins/Lipids) Matrix->Acid Sorbent MCX Sorbent (Sulfonic Acid) Acid->Sorbent Ionic Binding (+ to -) Wash Organic Wash (Methanol) Sorbent->Wash Retains Analyte Elution Basic Elution (5% NH4OH) Wash->Elution Removes Neutrals Elution->Analyte Neutralizes & Releases

Figure 1: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) ensures high specificity for basic amines like the target analyte.

Experimental Protocol

Reagents and Materials
  • SPE Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C equivalent.

  • Internal Standard (IS): Citalopram-D6 or 1-Descyano...Citadiol-D4 (if available).

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Sample Pre-treatment
  • Thaw plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a 1.5 mL tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 2% Formic Acid .

    • Why? This acidifies the plasma, disrupting protein binding and ensuring the analyte's amine group is fully protonated (charged) for the SPE mechanism.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

Solid Phase Extraction (SPE) Workflow
StepSolvent / ActionCritical Technical Note
1. Condition 1 mL MethanolActivates the hydrophobic regions of the sorbent.
2. Equilibrate 1 mL WaterPrepares the ionic groups for aqueous loading.
3. Load 400 µL Pre-treated SamplePass slowly (1 mL/min). The analyte binds ionically here.
4. Wash 1 1 mL 2% Formic AcidRemoves proteins and salts. Analyte stays bound.
5. Wash 2 1 mL 100% MethanolCRITICAL STEP. Removes phospholipids and neutral interferences. Analyte stays bound due to ionic lock.
6. Elute 2 x 250 µL 5% NH4OH in MeOHHigh pH neutralizes the analyte, breaking the ionic bond.
7. Reconstitute Dry under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).Ensures compatibility with initial LC gradient.

LC-MS/MS Conditions

Chromatography (HPLC)
  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 100 mm, 2.6 µm).

    • Reasoning: Biphenyl phases offer enhanced selectivity for aromatic rings found in Citalopram derivatives, separating the "Descyano" impurity from the parent drug.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[9][10][11]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B State
0.0 10 Initial Hold
1.0 10 Loading
5.0 90 Elution
6.5 90 Wash
6.6 10 Re-equilibration

| 9.0 | 10 | End |

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example - Optimize for specific instrument):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Target Analyte 431.2 [M+H]+ 109.1 (Dimethylamino side chain) 35 28
Target Analyte 431.2 [M+H]+ 262.1 (Fluorophenyl ring frag) 35 40

| Citalopram (Ref) | 325.2 [M+H]+ | 109.1 | 30 | 25 |

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Matrix Effect Quantification:

    • Calculate Matrix Factor (MF) = (Peak Area in Extracted Blank Matrix) / (Peak Area in Pure Solvent).

    • Acceptance: MF should be between 0.85 and 1.15. The MCX wash step (Wash 2) is critical here to remove phospholipids that cause suppression (MF < 1).

  • Linearity:

    • Range: 0.5 ng/mL to 100 ng/mL.

    • Fit: Weighted linear regression (1/x²).

  • Selectivity:

    • Inject a high concentration of Citalopram (Parent) to ensure it does not contribute to the impurity channel (crosstalk).

Decision Tree for Method Optimization

Method_Dev Start Start Method Dev Check_LogP Check Analyte Polarity (Is it Polar?) Start->Check_LogP PPT Protein Precipitation (High Matrix Effect) Check_LogP->PPT No (Quick Screen) LLE Liquid-Liquid Extraction (Low Recovery for Polar) Check_LogP->LLE No (Clean Sample) SPE MCX SPE (High Purity) Check_LogP->SPE Yes (Target: 1-Descyano...Citadiol) Validate Validation Pass SPE->Validate Check Recovery > 85%

Figure 2: Decision logic selecting SPE over LLE/PPT due to the polar nature of the Descyano/Citadiol derivative.

References

  • European Directorate for the Quality of Medicines. (2017). Citalopram Hydrobromide Monograph 2235. European Pharmacopoeia 9.0. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Sutton, J., et al. (2015). "Analysis of Citalopram in Plasma and Hair by a Validated LC–MS/MS Method". Chromatography Research International. [Link]

  • Rocha, A., et al. (2022). "Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation". Biomedical Chromatography. [Link]

Sources

Application Notes and Protocols for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper storage and handling of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS No. 1433278-32-0). As a key derivative of Citadiol and a known impurity in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram, adherence to strict protocols is imperative to maintain its chemical integrity and ensure the safety of laboratory personnel.[1] This guide synthesizes data on the compound's known properties with established best practices for handling analogous chemical structures, including tertiary amines and photosensitive pharmaceutical standards.

Introduction: Understanding the Compound

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a tertiary amine with a molecular formula of C₂₅H₃₅FN₂O₃ and a molecular weight of 430.56.[1][2] Its role as a pharmaceutical impurity necessitates careful handling to ensure the accuracy and reproducibility of research and quality control assays.[2][3] The presence of a tertiary amine functional group and its structural similarity to photosensitive SSRIs are critical factors influencing its stability and handling requirements.[4][5][6]

Chemical and Physical Properties

A summary of the known properties of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is presented below.

PropertyValueSource
CAS Number 1433278-32-0[1]
Molecular Formula C₂₅H₃₅FN₂O₃[1][2]
Molecular Weight 430.56 g/mol [1][2]
Appearance Not explicitly stated, typically a solidN/A
Recommended Storage 2-8°C[7]

Core Storage Protocols

Proper storage is the foundation of maintaining the integrity of this research chemical. The following protocols are based on supplier recommendations and the known stability of analogous compounds.

Temperature Control

The recommended storage temperature for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is between 2-8°C , necessitating refrigeration.[7] This temperature range is critical for minimizing the rate of potential degradation reactions.

Causality: Low temperatures slow down chemical reactions, including autoxidation and hydrolysis, which can be catalyzed by trace impurities or atmospheric moisture. For complex organic molecules like this, refrigeration is a standard practice to ensure long-term stability.

Photosensitivity and Light Protection

Given that Citalopram and Escitalopram are known to be photosensitive, it is crucial to protect 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol from light to prevent photodegradation.[4][5][8][9][10]

Causality: Aromatic compounds and those with certain functional groups can absorb UV and visible light, leading to photochemical reactions that can alter the molecule's structure and compromise its purity.[4]

Protocol:

  • Store the compound in an amber glass vial or an opaque container.

  • If the primary container is not light-blocking, it should be placed inside a secondary container that is, such as a light-proof box or bag.

  • Minimize exposure to ambient light during handling and experimental procedures.

Inert Atmosphere

The tertiary amine functional group can be susceptible to oxidation.

Causality: Tertiary amines can be oxidized by atmospheric oxygen, potentially forming N-oxides or other degradation products. While the rate of this process at 2-8°C is likely slow, for a high-purity standard, minimizing exposure to oxygen is a prudent precautionary measure.

Protocol:

  • For long-term storage, consider flushing the vial with an inert gas such as argon or nitrogen before sealing.

  • Ensure the container is tightly sealed to prevent the ingress of air and moisture.

G Storage Protocol for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol cluster_storage Core Storage Conditions cluster_rationale Rationale Temp Temperature 2-8°C Rationale_Temp Minimize Degradation Temp->Rationale_Temp Light Light Protection Amber Vial/Opaque Container Rationale_Light Prevent Photodegradation Light->Rationale_Light Atmosphere Atmosphere Inert Gas (Ar/N₂) Rationale_Atmosphere Prevent Oxidation Atmosphere->Rationale_Atmosphere

Caption: Core Storage Protocol Summary.

Handling and Use Protocols

Safe and effective handling is crucial to protect both the researcher and the integrity of the compound.

Personal Protective Equipment (PPE)

As a standard practice for handling any chemical of unknown long-term toxicity, appropriate PPE must be worn.

Protocol:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

Solution Preparation

For analytical purposes, the compound will likely need to be dissolved in a suitable solvent.

Recommended Solvents: Based on common solvents for Citalopram impurities, high-purity acetonitrile or methanol are recommended.[7]

Protocol:

  • Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the required amount of the compound in a clean, dry vessel.

  • Add the desired volume of solvent (e.g., acetonitrile or methanol) to achieve the target concentration.

  • If necessary, use sonication or gentle vortexing to ensure complete dissolution.

  • Solutions should be prepared fresh whenever possible. If short-term storage of a stock solution is necessary, it should be stored at 2-8°C in a tightly sealed, light-protected container.

Incompatible Materials

Due to the presence of a tertiary amine, this compound should be stored and handled away from incompatible materials.

  • Strong Acids: Tertiary amines are basic and will react exothermically with strong acids.

  • Oxidizing Agents: Avoid contact with strong oxidizers, which can lead to degradation of the amine.

Spill and Waste Management

Spill Management

In the event of a spill, follow these general procedures:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Wear appropriate PPE as outlined in section 4.1.

  • For a solid spill, gently sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal

Waste containing 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol should be treated as hazardous chemical waste.

Causality: Amine-containing compounds can be harmful to aquatic life and should not be disposed of down the drain.[1] Incineration by a licensed hazardous waste disposal company is the preferred method.[11][12]

Protocol:

  • Collect all waste (unused compound, solutions, and contaminated materials) in a clearly labeled, sealed, and compatible container.

  • Segregate amine waste from other waste streams, particularly acids and oxidizers.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

G Waste Disposal Workflow Start Waste Generation (Solid or Solution) Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Waste (Acids, Oxidizers) Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Contact_EHS Contact Institutional EHS Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: Waste Disposal Workflow Overview.

Conclusion

The protocols outlined in this document are designed to ensure the safe handling and long-term stability of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. By controlling temperature, protecting from light, and adhering to safe handling and disposal practices, researchers can maintain the integrity of this important pharmaceutical standard and ensure a safe laboratory environment. It is imperative to always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

References

  • Daicel Pharma Standards. (n.d.). Citalopram Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Why Are Primary Secondary and Tertiary Amines Important in Chemistry?. (2026, February 17). Chemisty Magazine. Retrieved from [Link]

  • MDPI. (2021, July 26). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Hull & East Yorkshire Mind. (2025, June 13). Antidepressants and Sun Safety: What you need to know. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from [Link]

  • ResearchGate. (n.d.). Photosensitivity cases by SSRI [Table]. Retrieved from [Link]

  • PhaMix.com. (2008, May 7). Drugs That May Cause Photosensitivity. Retrieved from [Link]

  • PubMed. (2012, September 15). Citalopram-induced subacute cutaneous lupus erythematosus -- first case and review concerning photosensitivity in selective serotonin reuptake inhibitors. Retrieved from [Link]

  • DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. Retrieved from [Link]

  • PubMed. (2008, June 15). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

  • Labcompare.com. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • University of Calgary. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Citalopram Impurities Standards. Retrieved from [Link]

  • Impurity Testing. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • CPT. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Retrieved from [Link]

  • Google Patents. (n.d.). CN103360353A - Preparation methods for impurities of escitalopram oxalate.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving HPLC resolution between Citalopram and 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for analytical chemists and pharmaceutical researchers. It addresses the specific chromatographic challenge of resolving Citalopram from its critical "Descyano-Oxo" related impurities (structurally analogous to Citalopram Amide or the Acetyl-derivative).

Subject: Resolution Optimization: Citalopram vs. 1-Descyano-1-(4-Dimethylamino)oxobutyl Citadiol Ticket ID: RES-CIT-001 Status: Open / Expert Review

Executive Summary & Chemical Context

The Challenge: Separating Citalopram (a basic drug with a tertiary amine and a nitrile group) from its "Descyano" analogs is a classic "Critical Pair" problem. The specific impurity you cited—1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol —implies a structure where the nitrile (CN) group is absent or modified (likely hydrolyzed to an amide or substituted by a ketone/acetyl group) and the side chain may be oxidized.

Chemical Logic:

  • Citalopram (CIT): High pKa (~9.5). At neutral pH, it is positively charged and interacts strongly with residual silanols on silica columns, causing peak tailing.

  • The Impurity (Descyano-Oxo Analog): Lacking the electron-withdrawing Nitrile group (or having it replaced by a Carbonyl/Amide), this molecule will exhibit different

    
     interaction potentials and slightly different basicity.
    
  • Separation Mechanism: You cannot rely solely on hydrophobicity (C18). You must exploit Polarity Selectivity and Silanol Suppression .

Diagnostic Module: Understanding the Failure Mode

Before adjusting your method, identify which failure mode matches your chromatogram.

SymptomProbable CauseChemical Explanation
Peak Tailing (As > 1.5) Silanol InteractionThe tertiary amine in Citalopram binds to acidic silanols on the column support.
Co-elution (Rs < 1.5) Insufficient SelectivityThe stationary phase treats the Nitrile (Parent) and the Descyano-Oxo (Impurity) identically.
Retention Drift pH InstabilityOperating near the pKa of the buffer or the analyte causes minor pH shifts to drastically alter retention (

).

Optimized Protocol (The "Gold Standard")

This protocol is derived from optimized USP/EP principles but modernized to handle the specific "Descyano" separation.

A. The Mobile Phase Strategy

Why this works: The use of Triethylamine (TEA) is critical. It acts as a "sacrificial base," saturating the column's silanol sites so Citalopram can elute symmetrically. The low pH (3.0) keeps both molecules fully ionized, preventing secondary interactions.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN) / Methanol (MeOH) mix (80:20).

    • Note: Adding MeOH introduces different solvation selectivity which helps separate the "Oxo" impurity from the Nitrile parent.

B. Column Selection

Do not use a standard C18. You need a phase that interacts with the aromatic ring differences.

  • Primary Recommendation: Phenyl-Hexyl or Cyano (CN) column.

    • Reasoning: The Phenyl phase interacts with the

      
      -electrons of Citalopram's phthalane ring. The "Descyano" impurity lacks the nitrile group, significantly altering its 
      
      
      
      -cloud density. A Phenyl column exploits this difference better than C18.
  • Alternative: High-density C8 (End-capped).

C. The Method Parameters
ParameterSettingRationale
Column Temp 40°C - 45°CHigher temp reduces viscosity and improves mass transfer for the bulky Citalopram molecule, sharpening peaks.[1]
Flow Rate 1.0 - 1.2 mL/minStandard for 4.6mm ID columns.
Detection 240 nmIsosbestic point region for optimal sensitivity of both species.
Gradient Isocratic preferredIf Rs < 1.5, use Isocratic (approx 65% Buffer : 35% Organic) to maximize interaction time.

Troubleshooting Guide (Q&A)

Q1: I am using a C18 column and the peaks are merging. What is the single fastest fix?

A: Change the Organic Modifier Ratio. Switch from 100% Acetonitrile to a 50:50 mix of ACN:Methanol .

  • Why? Acetonitrile is a dipole-dipole solvent; Methanol is a proton-donor. The "Descyano-Oxo" impurity likely has different H-bonding capabilities (due to the oxo/amide group) compared to the Nitrile on Citalopram. Methanol will expose this difference, often shifting the impurity peak away from the parent.

Q2: My Citalopram peak is tailing badly, masking the impurity.

A: Check your Buffer pH and Additive. Ensure your buffer pH is below 3.0 (e.g., pH 2.5). If you are not using TEA, add it (0.1% v/v).

  • Advanced Fix: If you are using a modern "Hybrid" column (e.g., Waters XBridge, Agilent Poroshell HPH), you can flip the strategy: Run at pH 9.5 using Ammonium Bicarbonate. At this pH, the amine is less ionized, silanol interactions vanish, and the selectivity completely changes.

Q3: The "Descyano" impurity elutes after Citalopram. How do I move it forward?

A: Decrease the % Organic Modifier. If the impurity is eluting later, it is more hydrophobic than Citalopram. Lowering the ACN content by 5% will increase the retention of both, but usually increases the resolution factor (


) between them.

Visualizing the Workflow

The following diagram outlines the decision tree for resolving the Critical Pair (Citalopram vs. Descyano-Impurity).

HPLC_Troubleshooting Start Start: Poor Resolution (Rs < 1.5) Check_Tailing Is Citalopram Tailing? (As > 1.5) Start->Check_Tailing Fix_Tailing Action: Add 0.1% TEA or Lower pH to 2.5 Check_Tailing->Fix_Tailing Yes Check_Elution Check Elution Order: Is Impurity Co-eluting? Check_Tailing->Check_Elution No Fix_Tailing->Check_Elution Selectivity_Change Action: Switch Organic Replace 50% ACN with MeOH Check_Elution->Selectivity_Change Peaks Merged Success Success: Rs > 2.0 Check_Elution->Success Separated Column_Switch Action: Change Column Switch to Phenyl-Hexyl Selectivity_Change->Column_Switch Still Merged Column_Switch->Success

Caption: Decision tree for resolving Citalopram from polar/descyano impurities based on peak shape and selectivity.

References

  • United States Pharmacopeia (USP). Monograph: Citalopram Hydrobromide.[2] USP-NF. (Standard method utilizing Phosphate/ACN/TEA).

  • Rao, R. N., et al. (2013).[2] "Characterization of an unknown impurity in citalopram hydrobromide active pharmaceutical ingredient." Journal of Liquid Chromatography & Related Technologies. (Identifies the Acetyl/Oxo impurity structure).

  • Somsen, G. W., et al. (2016). "Enantioseparation of Citalopram by RP-HPLC." Chromatographia. (Discusses Citadiol separation).

  • LGC Standards. "Citalopram Carboxylic Acid Hydrobromide (Impurity)." (Reference for polar descyano derivatives).

Sources

Minimizing formation of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing the Formation of the 1-Descyano-oxobutyl Impurity

Welcome to the technical support center for API synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of a critical impurity, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol , during the synthesis of Citalopram and its precursors.

For the purposes of this guide, "Citadiol" refers to the key Citalopram intermediate, 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile[1]. The impurity , 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol, is a known derivative that can arise during synthesis[2][3]. Our focus will be on understanding its formation mechanism and implementing robust control strategies.

Frequently Asked Questions (FAQs)
Q1: What is the "1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol" impurity?

A1: This impurity is a process-related impurity formed during the synthesis of Citalopram or its intermediates. Its chemical name is 4-(Dimethylamino)-1-(4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)phenyl)butan-1-one[2][3]. Structurally, the critical nitrile (-C≡N) group on the Citadiol core has been replaced by a 4-(dimethylamino)butanone group. This modification represents a significant deviation from the target molecule and must be controlled to meet regulatory standards[4].

Q2: What is the most likely cause of this impurity's formation?

A2: The formation is strongly linked to a multi-step degradation pathway involving the nitrile group and the reaction solvent, particularly when N,N-Dimethylformamide (DMF) is used. The proposed mechanism involves:

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid intermediate, often catalyzed by trace amounts of water under acidic or basic conditions[5][6].

  • Solvent Degradation & Amide Coupling: High temperatures or the presence of acid/base can cause DMF to degrade into dimethylamine[7][8]. This dimethylamine can then react with another molecule or fragment, ultimately coupling with the carboxylic acid intermediate to form the final impurity.

Q3: At what stage of the process should I be most concerned about this impurity?

A3: Any synthetic step involving the nitrile-bearing intermediate under elevated temperatures, prolonged reaction times, or in the presence of water and a solvent like DMF is a critical risk point. This includes the cyanation step itself or any subsequent step where these conditions are met before the final cyclization to Citalopram[9].

Q4: What is the regulatory importance of controlling this impurity?

A4: Regulatory bodies like the ICH require strict control over impurities in active pharmaceutical ingredients (APIs)[4]. Any impurity present above the 0.1% threshold must be identified, reported, and qualified for safety[4]. Uncontrolled impurities can affect the drug's safety, efficacy, and stability, making their minimization a critical aspect of process development[10][11].

Troubleshooting and Mitigation Guide

This section provides an in-depth analysis of the root causes and offers actionable protocols for minimizing the 1-Descyano-oxobutyl impurity.

1. Understanding the Formation Mechanism

The formation of this impurity is not a single-step event but a cascade of competing side reactions. The key is that the nitrile group, while relatively stable, is susceptible to hydrolysis under forcing conditions.

The following diagram illustrates the likely pathway from the key intermediate "Citadiol" to the target molecule (Citalopram) and the competing pathway to the impurity.

G cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation Pathway cluster_conditions Contributing Factors Citadiol Citadiol Intermediate (with -C≡N group) Citalopram Target Molecule: Citalopram Citadiol->Citalopram Cyclization (Desired Reaction) CarboxylicAcid Carboxylic Acid Intermediate (from Nitrile Hydrolysis) Citadiol->CarboxylicAcid Hydrolysis (Side Reaction) Impurity 1-Descyano-oxobutyl Impurity CarboxylicAcid->Impurity Coupling with Solvent Degradant Water H₂O Heat High Temp. DMF DMF Solvent Degradant Dimethylamine (from DMF) DMF->Degradant Degradation

Caption: Proposed mechanism for the formation of the descyano impurity.

2. Critical Process Parameter (CPP) Analysis & Control

Effective impurity control relies on understanding and managing the process parameters that favor the side reaction.[12][13]

ParameterRisk FactorRecommended Control Strategy
Solvent Choice & Quality Use of N,N-Dimethylformamide (DMF), which can degrade to dimethylamine[8]. Contaminated or low-grade solvent.Primary: If possible, screen alternative, lower-risk solvents (e.g., DMSO, NMP, Acetonitrile) that are stable under reaction conditions. Secondary: If DMF is required, use high-purity, anhydrous grade. Qualify new batches of solvent to ensure low levels of dimethylamine and water.
Reaction Temperature High temperatures (>80 °C) accelerate both nitrile hydrolysis and DMF degradation.Maintain the lowest effective temperature for the desired reaction. Perform a Design of Experiments (DoE) study to find the optimal balance between reaction rate and impurity formation. Avoid localized overheating.
Water Content (Moisture) Water is a key reagent for the initial nitrile hydrolysis step[14].Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent atmospheric moisture ingress.
pH and Additives Both strongly acidic and basic conditions can catalyze nitrile hydrolysis[5][15].Maintain the reaction pH as close to neutral as possible, unless acidic/basic conditions are required for the main reaction. Buffer the reaction mixture if necessary. Scrutinize all additives for their potential to alter pH or introduce water.
Reaction Time Prolonged reaction times increase the opportunity for the slower side reactions to occur.Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). Quench the reaction as soon as the desired conversion of starting material is achieved.
3. Recommended Analytical and Mitigation Protocols

A robust control strategy requires both accurate monitoring and proactive process optimization.[16][17]

This protocol outlines a general method for tracking the formation of the impurity relative to the desired product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A, and ramp up to a high concentration of Mobile Phase B over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (characteristic for the Citalopram chromophore).

  • Procedure:

    • Prepare a standard of the isolated impurity for reference.

    • During the reaction, withdraw aliquots at set time points (e.g., T=0, 2h, 4h, completion).

    • Quench the aliquot immediately in a known volume of mobile phase.

    • Inject onto the HPLC system.

    • Calculate the area % of the impurity peak relative to the product and starting material peaks.

Before using a new batch of solvent (especially DMF), perform the following checks.

  • Water Content: Use Karl Fischer titration to confirm water content is below the specified limit (e.g., < 50 ppm).

  • Amine Contamination: Use a Gas Chromatography (GC-MS) method to screen for the presence of dimethylamine and other volatile impurities.

    • Column: A polar capillary column suitable for amine analysis.

    • Injection: Headspace injection is preferred to avoid non-volatile sample components.

    • Detection: Mass Spectrometry (MS) for positive identification of dimethylamine.

If an unacceptable level of the 1-Descyano-oxobutyl impurity is detected, follow this logical troubleshooting workflow.

G start Impurity > 0.15% Detected check_solvent Step 1: Verify Solvent Integrity - Test Water Content (KF) - Test for Dimethylamine (GC-MS) start->check_solvent solvent_ok Solvent Meets Spec? check_solvent->solvent_ok replace_solvent Action: Quarantine Batch Procure High-Purity Solvent solvent_ok->replace_solvent No check_conditions Step 2: Review Reaction Parameters solvent_ok->check_conditions Yes replace_solvent->start Re-run Batch temp_ok Temp within Range? check_conditions->temp_ok optimize_temp Action: Lower Reaction Temp (e.g., by 5-10 °C) & Re-run temp_ok->optimize_temp No time_ok Time within Limit? temp_ok->time_ok Yes final_review Review Complete Process Consider DoE for Optimization optimize_temp->final_review optimize_time Action: Increase IPC Monitoring Quench at Target Conversion time_ok->optimize_time No time_ok->final_review Yes optimize_time->final_review

Caption: A step-by-step decision tree for troubleshooting the impurity.

References
  • N,N-DIMETHYLFORMAMIDE - Inchem.org. This document discusses the chemical properties and degradation pathways of DMF, noting that intermediate biodegradation products include formic acid and dimethylamine.

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. This article outlines strategies for controlling impurities, emphasizing that they offer no therapeutic benefit and can be potentially toxic.

  • Multi-step synthesis of pharmaceutical impurities of Citalopram... - arhiv.item.lv. This paper describes the synthesis of Citalopram and notes that impurities are produced as byproducts during the process.

  • Impurities in Pharmaceuticals: Types, Causes & Control - Chemox. This resource provides tips on controlling impurity profiles, including optimizing the synthesis process and using high-quality raw materials.

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing | FB Pharmtech. This article highlights international guidelines, such as ICH Q3A and Q3B, which set thresholds for reporting and identifying impurities.

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. This guide suggests that modifications in reaction conditions like pH, temperature, or solvents can reduce the formation of byproducts.

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies. This article emphasizes that impurity formation needs to be understood and controlled during development, as impurities can arise from synthesis or increase during storage.

  • Schematic pathway for degradation of N,N-dimethylformamide... - ResearchGate. This research shows that DMF can be degraded to dimethylamine (DMA) and formic acid.

  • N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions... - Copernicus. A theoretical study on the degradation mechanisms of DMF.

  • How To Control Impurities In Pharmaceuticals... - Pharma Beginners. This guide discusses comprehensive strategies for controlling various types of impurities in APIs.

  • Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer. This article discusses the importance of understanding reaction mechanisms to clarify the source of impurities and optimize process parameters.

  • Citalopram Impurities Manufacturers & Suppliers - Daicel Pharma Standards. A commercial source that lists various known impurities of Citalopram.

  • A Proven Approach to Impurity Control Across API and RSM Synthesis - W.R. Grace. This article describes the use of analytical tools like HPLC-MS to identify and control impurities throughout the synthesis process.

  • Process Development of Citalopram/Escitalopram Oxalate... - ResearchGate. A publication noting the observation and characterization of novel impurities during process optimization for Escitalopram.

  • Improved One-Pot Synthesis of Citalopram Diol... - ACS Publications. This paper discusses process development and impurity control strategies for the synthesis of Citalopram.

  • How API Intermediate Manufacturers Ensures Impurity Profiling... - PYG Lifesciences. Details the importance of impurity profiling in API intermediates using advanced analytical techniques.

  • How Are Impurities In Apis Detected And Removed? - Arborpharm. Discusses the use of techniques like HPLC, GC, and MS for detecting and removing impurities in APIs.

  • Novel and Improved Process for the Preparation of Citalopram - Oriental Journal of Chemistry. Describes a process where a cyano derivative is prepared using CuCN in DMF medium, a potential step for impurity formation.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Explains that nitriles can be hydrolyzed to carboxylic acids in both acidic and basic aqueous solutions.

  • Molecular Mechanism of N,N-Dimethylformamide Degradation... - PMC. Research on the biodegradation of DMF, relevant to its chemical stability and breakdown products.

  • Mechanism of N,N-dimethylformamide electrochemical oxidation... - RSC Publishing. This study notes that DMF is unstable in strong acid-base environments and is easily hydrolyzed at high temperatures.

  • Chemistry of Nitriles - LibreTexts. Provides detailed mechanisms for the acid and base-catalyzed hydrolysis of nitriles.

  • Chemistry of Nitriles - OpenStax. Details the base-catalyzed hydrolysis of nitriles to amides and then to carboxylate ions.

  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Explains that protonation of the nitrile group increases its electrophilicity, facilitating nucleophilic attack by water.

  • Hydrolysis of Nitriles - Organic Synthesis. Describes general procedures for the hydrolysis of nitriles using acid or alkali.

  • 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol - Pharmaffiliates. A supplier listing for the specific impurity, identifying it as a derivative of Citadiol and an impurity in the synthesis of Citalopram/Escitalopram.

  • 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol - CRO Splendid Lab Pvt. Ltd. Provides the chemical name and structure for the impurity.

  • Citadiol, (S)- | C20H23FN2O2 - PubChem. Provides the chemical structure and synonyms for the Citadiol intermediate, linking it to Citalopram.

  • Design and Synthesis of ... Citalopram Analogues... - PMC. This paper describes various chemical modifications to the Citalopram core, including reactions involving the nitrile group.

  • Process for the preparation of... Citalopram - Google Patents. This patent discusses impurities formed during the cyanide exchange process in Citalopram synthesis, including the carboxamide impurity resulting from nitrile hydrolysis.

Sources

Troubleshooting peak tailing for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Technical Support Center .

Ticket ID: #IMP-CIT-001 Subject: Troubleshooting Peak Tailing for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing with 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol , a specific process-related impurity of Citalopram/Escitalopram.

This molecule presents a "perfect storm" for chromatographic tailing:

  • The "Dimethylamino" Tail: A tertiary amine that acts as a strong base (

    
    ).
    
  • The Citadiol Core: Contains hydroxyl groups providing hydrogen bonding opportunities.

  • The "Oxobutyl" Chain: Adds polar dipole potential distinct from the parent cyanophthalane ring.

The Root Cause: The tailing is almost certainly caused by secondary silanol interactions .[1] At standard HPLC pH (2.5–6.0), the tertiary amine is protonated (


), and residual silanols on the column surface are ionized (

). This creates an ion-exchange mechanism that delays mass transfer, manifesting as a "tail."

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Before fixing the instrument, we must understand the molecular behavior.

The Interaction Mechanism: Your analyte is competing with the mobile phase for binding sites.

  • Primary Retention: Hydrophobic interaction with C18 ligands (Desired).

  • Secondary Retention: Ionic attraction between the protonated dimethylamino group and ionized surface silanols (Undesired).

Visualizing the Problem: The following diagram illustrates the decision logic you should follow to isolate the cause.

TroubleshootingLogic Start START: Tailing Factor (Tf) > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH AddTEA Action: Add TEA (Silanol Blocker) or Lower pH IsLowPH->AddTEA No CheckCol Step 2: Check Column Type IsLowPH->CheckCol Yes AddTEA->CheckCol IsBDS Is Column Base-Deactivated or Hybrid (BEH)? CheckCol->IsBDS SwitchCol Action: Switch to Hybrid (BEH) or Phenyl-Hexyl IsBDS->SwitchCol No CheckLoad Step 3: Check Mass Load IsBDS->CheckLoad Yes SwitchCol->CheckLoad Dilute Action: Dilute Sample 10x CheckLoad->Dilute If Tailing Reduces

Figure 1: Systematic decision tree for isolating peak tailing sources in basic amine analysis.

Module 2: Mobile Phase Optimization (The "Chemical" Fix)

This is the most effective intervention point. You must suppress the secondary interactions described above.

Protocol A: The "Silanol Suppression" Method (Low pH) This is the industry standard for Citalopram-related impurities.

  • Mechanism: At pH < 3.0, silanols (

    
    ) are protonated (
    
    
    
    ) and neutral, preventing them from binding to your amine.
  • Recommended Buffer: Phosphate Buffer (20-50 mM) adjusted to pH 2.5 .

  • Additive: If tailing persists, add 0.1% Triethylamine (TEA) . TEA acts as a "sacrificial base," saturating the active sites so your analyte doesn't stick [1].

Protocol B: The "High pH" Method (Advanced)

  • Mechanism: At pH > 10.0, the dimethylamino group of your impurity is deprotonated (neutral). Neutral amines do not interact with silanols.

  • Warning: Only use this if you have a Hybrid Particle (e.g., Waters XBridge/BEH) column. Silica dissolves at pH > 8.

Comparison of Mobile Phase Strategies:

ParameterAcidic Strategy (Recommended)Basic Strategy (Alternative)
Target pH 2.3 – 2.810.0 – 10.5
Buffer KH₂PO₄ or H₃PO₄Ammonium Bicarbonate / NH₄OH
Silanol State Neutral (SiOH)Ionized (SiO⁻)
Analyte State Ionized (NH⁺)Neutral (N)
Risk Column hydrolysis (Low)Silica dissolution (High)

Module 3: Stationary Phase Selection (The "Hardware" Fix)

If mobile phase adjustments fail, your column chemistry is likely incompatible with the 1-Descyano 1-(4-Dimethylamino)oxobutyl moiety.

1. The "Base Deactivated" (BDS) C18

  • Why: These columns undergo a secondary end-capping process to chemically bond free silanols.

  • Recommendation: Use a high-carbon load, fully end-capped C18.

2. Phenyl-Hexyl Phases

  • Why: The impurity contains a fluorophenyl group.[2] A Phenyl-Hexyl column offers

    
     interactions that can pull the peak shape together by providing a strong alternative retention mechanism to the silanol interaction [2].
    

3. Embedded Polar Group (EPG)

  • Why: EPG columns have a polar group embedded in the alkyl chain. This creates a "water shield" near the silica surface, physically preventing the bulky Citadiol derivative from reaching the silanols.

Module 4: Sample Preparation & System Factors

Sometimes the chemistry is perfect, but the physics is wrong.

Q: Is your sample diluent causing the tail?

  • The Issue: If you dissolve the impurity in 100% Acetonitrile or Methanol but inject into a high-aqueous mobile phase (e.g., 90% Buffer), the "strong solvent effect" will cause the analyte to travel faster than the mobile phase at the column head, resulting in a distorted, tailing peak.

  • The Fix: Match the sample diluent to the initial mobile phase composition (e.g., 80% Buffer / 20% ACN).

Q: Are you overloading the column?

  • The Issue: Basic impurities often have different saturation points than the parent drug.

  • The Test: Inject 50% of the current concentration. If the tailing factor improves significantly, you were mass overloading the column.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?Link

  • Somsen, G. W., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer. MDPI. Link

Sources

Technical Support Center: Stability & Handling of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

[1][2]

Executive Summary

This guide addresses the stability and solubility challenges associated with 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0), a complex impurity often identified during the synthesis or degradation profiling of Citalopram and Escitalopram.[1][2]

This molecule is structurally characterized by the loss of the nitrile group ("Descyano") and the addition of a bulky dimethylamino-oxobutyl moiety.[1][2] Its stability profile is dominated by two competing risks: oxidative degradation of the tertiary amines and acid-catalyzed cyclization of the diol backbone.[2]

Module 1: Chemical Identity & Stability Mechanisms

To solve stability issues, we must first understand the degradation pathways.[2] This molecule contains a "Citadiol-like" core (a diol) and multiple tertiary amine sites.[1][2]

The Instability Triad
  • Oxidative N-Dealkylation / N-Oxide Formation: The molecule possesses dimethylamino groups.[1][2] Tertiary amines are highly susceptible to oxidation by atmospheric oxygen, forming N-oxides (analogous to Citalopram Impurity E).[1][2] This reaction is accelerated by light and trace metal ions.[2]

  • Acid-Catalyzed Cyclization: The "Citadiol" backbone contains a 1,4-diol system.[1][2] Under acidic conditions, these hydroxyl groups can undergo dehydration to form a cyclic ether (isobenzofuran derivative).[1][2] While the absence of the electron-withdrawing nitrile group modifies the kinetics, the thermodynamic drive toward ring closure remains a risk in protic, acidic solvents.[2]

  • Surface Adsorption: The replacement of the polar nitrile group with a lipophilic oxobutyl chain significantly increases the LogP (partition coefficient).[2] This leads to rapid adsorption to borosilicate glass and standard polypropylene (PP) surfaces, causing "disappearing peak" phenomena in HPLC.[1][2]

Visualizing the Degradation Risk

StabilityPathwayscluster_preventionPrevention StrategyTarget1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol(Target Molecule)AcidAcidic pH / Protic SolventTarget->AcidExposureOxygenDissolved O2 / LightTarget->OxygenExposureCyclizedCyclic Ether Analog(Isobenzofuran Derivative)Acid->CyclizedDehydration(Ring Closure)NOxideN-Oxide Degradants(+16 Da shift)Oxygen->NOxideOxidationBufferMaintain pH > 6.0(Neutral/Basic)InertAmber Glass +Argon Purge

Figure 1: Primary degradation pathways. Acidic conditions drive cyclization, while oxygen/light exposure drives N-oxidation.[1][2]

Module 2: Troubleshooting Guide (FAQ Format)
Topic: Solubility & Preparation

Q: My sample precipitates immediately upon dilution in water. How do I solvate it? A: This molecule is highly lipophilic due to the "Descyano" modification and the oxobutyl chain.[2] It is practically insoluble in pure water.[2]

  • Protocol: Dissolve the neat standard in 100% Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) first to create a high-concentration stock (e.g., 1 mg/mL).[1][2]

  • Working Solution: Dilute this stock into your mobile phase or buffer.[2] Ensure the final organic content is ≥40% . If using an aqueous buffer, add the buffer to the organic phase slowly with vortexing to prevent "crashing out."[2]

Q: I observe significant peak tailing in HPLC. Is the column failing? A: Likely not. The tailing is due to the interaction between the basic tertiary amines and residual silanols on the column stationary phase.[2]

  • Correction: Use a mobile phase with an amine modifier (e.g., 0.1% Triethylamine ) or use a high-pH stable column (e.g., C18 Hybrid particle) at pH 9.5-10.0. The high pH suppresses protonation of the amine, sharpening the peak.[2]

Topic: Stability in Solution

Q: Why does the peak area decrease by 20% after 4 hours in the autosampler? A: This is a classic sign of Surface Adsorption or Oxidation .[2]

  • Test 1 (Adsorption): Are you using standard glass vials? Switch to Silanized Glass (Deactivated) or High-Recovery Polypropylene vials. The lipophilic molecule sticks to untreated glass.[2]

  • Test 2 (Oxidation): Check for a new peak emerging at RRT ~0.9 or ~1.1 (N-Oxide). If seen, your solvent contains dissolved oxygen.[2]

Q: Can I use 0.1% Formic Acid or TFA as a solvent? A: ABSOLUTELY NOT.

  • Reasoning: Strong acids like Trifluoroacetic Acid (TFA) or even Formic Acid can catalyze the cyclization of the diol backbone into the furan derivative.[2]

  • Alternative: Use Ammonium Acetate (pH 7.0) or Ammonium Bicarbonate (pH 8.0) .[1][2] If acidification is strictly necessary for MS sensitivity, use the lowest possible concentration of Formic Acid (0.01%) and analyze immediately.[1][2]

Module 3: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solution

Use this protocol for Reference Standards (RS) to ensure >30 day stability.

ParameterSpecificationReason
Solvent Methanol (LC-MS Grade)Protic, polar organic solvent stabilizes the diol form better than ACN.[1][2]
Concentration 0.5 – 1.0 mg/mLHigh concentration minimizes percentage loss to adsorption.[2]
Additive 0.05% BHT (Butylated Hydroxytoluene)Critical: Acts as a radical scavenger to prevent N-oxidation.[1][2]
Container Amber, Silanized Glass VialBlocks UV light; prevents glass adsorption.[2]
Headspace Nitrogen or Argon PurgeDisplaces atmospheric oxygen.[2]
Storage -20°C or -80°CArrhenius kinetics: slows all degradation reactions.[1][2]
Protocol B: Troubleshooting Flowchart

TroubleshootingStartIssue DetectedIdentifyIdentify SymptomStart->IdentifyPeakLossPeak Area Loss(No new peaks)Identify->PeakLossNewPeaksNew Impurity PeaksIdentify->NewPeaksCheckVialCheck Vial TypePeakLoss->CheckVialCheckRTCheck Retention Timeof New PeakNewPeaks->CheckRTAdsorptionAdsorption Issue:Switch to Silanized GlassCheckVial->AdsorptionStandard GlassEarlyEluterEarlier Eluting?(Likely N-Oxide)CheckRT->EarlyEluterLateEluterLater Eluting?(Likely Cyclization)CheckRT->LateEluterFixOxideAction: Add Antioxidant(BHT) & Purge GasEarlyEluter->FixOxideFixAcidAction: Check pH.Remove Acidic ModifiersLateEluter->FixAcid

Figure 2: Diagnostic workflow for identifying root causes of instability.

References
  • LGC Standards. (2024). Citadiol Hydrobromide Reference Material Data Sheet. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Citadiol. PubChem.[2][4][5] Retrieved from [1]

  • Pharmaffiliates. (2024). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Product Entry. Retrieved from [1]

  • Molnár, B., et al. (2013).[2] Separation of Citalopram Impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on Citalopram impurity profiling).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your material supplier for batch-specific handling instructions.

Validation & Comparative

NMR structural elucidation of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol vs Citalopram

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the synthesis of Citalopram (and its S-enantiomer, Escitalopram), Citadiol is the penultimate intermediate.[1] The conversion of Citadiol to Citalopram involves a ring-closure reaction.[1][2] However, a critical impurity arises during the earlier Grignard step if the reaction conditions are not strictly controlled.

  • Citalopram (API): Contains a phthalane (isobenzofuran) ring and a Nitrile (-CN) group.[1][2]

  • Citadiol (Intermediate): An open-ring diol containing a Nitrile (-CN) group.[1][2]

  • DA-Impurity (Target): An open-ring diol where the Nitrile (-CN) group has been attacked by a second equivalent of the Grignard reagent, converting it into a Ketone side chain (-CO-(CH2)3-NMe2).[1][2]

The Analytical Challenge: Distinguishing these compounds requires detecting the status of the furan ring (Open vs. Closed) and the integrity of the nitrile group (CN vs. Ketone).[2]

Structural Comparison Table
FeatureCitalopram (API)Citadiol (Intermediate)DA-Impurity (1-Descyano...)[1][2]
Core Structure Fused Phthalane RingOpen Phenyl Ring (Diol)Open Phenyl Ring (Diol)
C5 Substituent Cyano (-CN) Cyano (-CN) Ketone (4-dimethylamino-1-oxobutyl)
Side Chains 1x Dimethylaminopropyl1x Dimethylaminopropyl2x Dimethylaminopropyl chains
Oxygenation Ether (C-O-C)Diol (Two -OH groups)Diol (Two -OH groups)
Molecular Weight ~324.4 g/mol ~342.4 g/mol ~430.6 g/mol

Mechanistic Origin of the Impurity

To understand the NMR spectrum, one must understand the synthesis. The impurity forms via a "Double Grignard" mechanism.

  • Primary Reaction: 5-Cyanophthalide reacts with 3-(dimethylamino)propylmagnesium chloride to form Citadiol .[1][2] Ideally, the Grignard attacks only the lactone carbonyl.

  • Side Reaction (Impurity Formation): If the Grignard reagent is in excess or the temperature is uncontrolled, the Grignard reagent attacks the Nitrile (-CN) group.[1]

  • Hydrolysis: Upon acidic workup, the resulting imine intermediate hydrolyzes to a Ketone , forming the 1-(4-Dimethylamino)oxobutyl group.[1][2]

ImpurityPathwayStart5-CyanophthalideCitadiolCitadiol (Intermediate)(Has -CN Group)Start->Citadiol 1. Grignard Addition (C=O) 2. HydrolysisGrignardGrignard Reagent(3-dimethylaminopropyl-MgCl)Grignard->CitadiolImpurityDA-Impurity(Has Ketone Group)Citadiol->Impurity 2nd Grignard Attack on -CN GroupCitalopramCitalopram (API)(Ring Closed)Citadiol->Citalopram Ring Closure (Acid/Dehydration)

Figure 1: Reaction pathway showing the divergence between the desired API synthesis and the formation of the Double-Addition (DA) Impurity.

NMR Elucidation Strategy

The elucidation relies on three "Diagnostic Checkpoints" visible in 1H and 13C NMR.

Checkpoint A: The Ring Closure (Phthalane Methylene)[1][2]
  • Citalopram: The methylene protons adjacent to the ether oxygen (Phthalane ring, position 3) appear as an AB system (doublet of doublets) typically around 5.1–5.3 ppm due to the chiral center at C1 making them diastereotopic and magnetically non-equivalent.[1]

  • DA-Impurity & Citadiol: The ring is open.[1][2] These protons exist as a hydroxymethyl group (-CH2-OH).[1][2] They typically appear as a singlet or a loosely coupled AB system further upfield (~4.5–4.8 ppm), and the OH proton may be visible in DMSO-d6.[1][2]

Checkpoint B: The Nitrile vs. Ketone (13C NMR)

This is the definitive differentiator between Citadiol and the DA-Impurity.[1][2]

  • Citalopram/Citadiol: Distinct signal for the Cyano carbon (-CN) around 118–119 ppm .[1][2]

  • DA-Impurity:

    • Absence of the signal at ~119 ppm.

    • Appearance of a Ketone Carbonyl signal (C=O) downfield, typically >195 ppm .[1]

Checkpoint C: The "Double Chain" Integration (1H NMR)
  • Citalopram/Citadiol: Integration of the N-(CH3)2 singlet corresponds to 6 protons .[1][2]

  • DA-Impurity: Contains two dimethylamino side chains.[1][2] The integration of the N-Me region will correspond to 12 protons (or two distinct singlets of 6H each if the environments differ slightly).[1]

Detailed Spectral Data Comparison

The following data assumes a solvent of DMSO-d6 (common for polar pharmaceutical intermediates).

1H NMR Diagnostic Signals[1][2]
Proton AssignmentCitalopram (API)DA-Impurity (Open/Ketone)Interpretation
Phthalane -CH2-O- 5.15 & 5.25 ppm (AB q, J~13Hz)Absent (Ring is open)Confirms ring closure in API.
Hydroxymethyl -CH2-OH Absent 4.60 ppm (s) + OH signalConfirms open ring structure.[1][2]
Dimethylamine -N(CH3)2 2.15 ppm (s, 6H)2.10 - 2.20 ppm (s, 12H )Critical: Impurity has double the amine content.[1][2]
Aromatic Protons (Ortho to substituent) Ortho to CN (~7.7 ppm)Ortho to C=O (~7.9 - 8.0 ppm)Ketone is more electron-withdrawing, shifting ortho protons downfield.[1][2]
Side Chain Methylene (-CH2-CO-) Absent ~3.0 ppm (t)Protons alpha to the new ketone group.[1][2]
13C NMR Diagnostic Signals[1][2]
Carbon AssignmentCitalopram (API)DA-Impurity (Open/Ketone)Interpretation
Nitrile (-CN) ~118.8 ppm ABSENT Definitive proof of nitrile loss.[1][2]
Ketone Carbonyl (C=O) Absent ~198.0 - 200.0 ppm Definitive proof of Grignard attack on nitrile.[1][2]
Phthalane C3 (O-CH2-Ar) ~71.0 ppm Absent Confirms ring status.[1][2]
Hydroxymethyl (HO-CH2-Ar) Absent ~63.0 ppm Characteristic of Citadiol/Impurity diol.[1][2]
Quaternary C1 (Chiral) ~90.0 ppm (Ether linkage)~75.0 - 78.0 ppm (Carbinol)Shift due to OH vs Ether environment.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure high trust (E-E-A-T) and reproducibility, follow this structural elucidation workflow.

Reagents & Equipment[1][2]
  • Solvent: DMSO-d6 (99.8% D) or CDCl3 (if solubility permits, though DMSO is better for diols).

  • Internal Standard: TMS (Tetramethylsilane) for 0.00 ppm reference.[1][2]

  • Instrument: 400 MHz NMR or higher (500/600 MHz recommended for resolution of aromatic multiplets).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10-15 mg of the unknown impurity in 0.6 mL DMSO-d6.[1][2]

    • Ensure complete dissolution; filter if necessary to avoid baseline distortion.

  • Acquisition 1: Proton (1H) NMR:

    • Scan Count: 16-32 scans.[1][2]

    • Pulse Delay: Ensure d1 > 5*T1 (approx 5-10s) for accurate integration of the N-Me signals.

    • Validation Check: Integrate the aromatic region (should be ~7-8H total) and set it as reference. Then check the N-Me region.[1][2] If integration is ~12H relative to aromatics, the "Double Addition" hypothesis is supported.

  • Acquisition 2: Carbon (13C) NMR:

    • Scan Count: >512 scans (Carbonyls and Nitriles have long relaxation times and low sensitivity).[2]

    • Validation Check: Look immediately at 115-125 ppm and 190-210 ppm.

    • Logic: Signal at 119? -> Nitrile present.[1][2][3][4][5] Signal at 200? -> Ketone present.[1][2][6][4][7][8]

  • Acquisition 3: DEPT-135 (Optional but Recommended):

    • Distinguish the -CH2- of the phthalane ring (negative phase) from the N-Me methyls (positive phase).[1][2]

    • In the Impurity, the new -CH2- alpha to the ketone will appear as a negative peak around 35-40 ppm.[1][2]

NMR_WorkflowStartStart: Unknown SampleH_NMRRun 1H NMR(Integrate N-Me region)Start->H_NMRCheck_IntIntegration of N-Merelative to Aromatics?H_NMR->Check_IntSix_H~6H (1 Group)Likely Citalopram or CitadiolCheck_Int->Six_HTwelve_H~12H (2 Groups)Likely DA-ImpurityCheck_Int->Twelve_HC_NMRRun 13C NMR(Check 118ppm vs 200ppm)Six_H->C_NMRTwelve_H->C_NMRCheck_FuncFunctional Group CheckC_NMR->Check_FuncRes_CNSignal @ 119 ppm(Nitrile Present)Check_Func->Res_CNRes_COSignal @ ~200 ppm(Ketone Present)Check_Func->Res_COFinal_CitID: Citalopram (if ring closed)or Citadiol (if ring open)Res_CN->Final_CitFinal_ImpID: 1-Descyano 1-(4-Dimethylamino)oxobutyl CitadiolRes_CO->Final_Imp

Figure 2: Decision tree for identifying the DA-Impurity using NMR integration and chemical shift logic.

Conclusion

The differentiation of Citalopram from 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a classic exercise in impurity profiling.[1][2] The "Double-Addition" impurity is characterized by the loss of the nitrile group and the gain of a second dimethylaminopropyl chain (via a ketone linkage).[2]

Key Takeaways for the Analyst:

  • Count the Methyls: 1H NMR integration of the N-Me group (12H vs 6H) is the fastest diagnostic.

  • Find the Carbonyl: 13C NMR showing a peak >195 ppm confirms the destruction of the nitrile group.

  • Check the Ring: The absence of the diastereotopic AB quartet at ~5.2 ppm confirms the open-ring "Citadiol-like" backbone.[1]

References

  • Raman, B., et al. (2010).[9] "Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). "Citalopram Hydrobromide Monograph: Impurity Profiling." USP-NF.[1][2] [1][2]

  • PubChem. "Citadiol (Compound Summary)." National Library of Medicine. [1][2]

  • Pharmaffiliates. "1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Reference Standard."

  • E.J. Corey & M. C.[1] Noe. (Corey-Bakshi-Shibata Reduction context for Citalopram intermediates).[1][2] Journal of the American Chemical Society. (Foundational chemistry for Citadiol synthesis).[2]

Relative Response Factor (RRF) calculation for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Relative Response Factor (RRF) calculation for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0), a critical process-related impurity in Citalopram and Escitalopram API synthesis.

Executive Summary & Technical Context

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a complex, high-molecular-weight impurity (MW: 430.56 g/mol ) formed during the Grignard alkylation steps of Citalopram synthesis.[1] Chemically, it represents a derivative where the characteristic nitrile group of the Citadiol intermediate is replaced by a 4-(dimethylamino)butyryl side chain.

For drug development professionals, this impurity presents a specific quantification challenge. Unlike simple degradation products, its chromophore (an aryl ketone system) differs electronically from the parent Citalopram (a phthalane carbonitrile). Consequently, assuming a Response Factor of 1.0 is scientifically invalid and poses a regulatory risk.

This guide compares two quantification strategies:

  • The External Standard Method: High cost, high accuracy.

  • The RRF Method (Recommended): One-time investment, sustainable efficiency.

Structural & Mechanistic Insight

To understand the UV response difference, we must analyze the structural divergence.

  • Parent (Citadiol/Citalopram): Features a Benzonitrile chromophore.[2] The cyano group (-CN) is an electron-withdrawing auxochrome.

  • Target Impurity: Features an Aryl Ketone chromophore (1-oxobutyl group). The carbonyl group (-C=O) has a distinct

    
     and extinction coefficient (
    
    
    
    ).
Structural Transformation Diagram

The following diagram illustrates the structural relationship and the chromophore shift that necessitates RRF calculation.

ChemicalStructure Citadiol Citadiol Intermediate (Benzonitrile Chromophore) MW: 342.41 Reaction Grignard Side-Reaction (Over-alkylation/Substitution) Citadiol->Reaction Loss of -CN Impurity Target Impurity (Aryl Ketone Chromophore) MW: 430.56 Reaction->Impurity Addition of 4-(dimethylamino)butyryl group

Figure 1: Structural evolution from Citadiol to the Target Impurity, highlighting the chromophore shift from nitrile to ketone.

Strategic Comparison: Quantification Methodologies

FeatureMethod A: External Standard Method B: RRF Calculation (Slope Method)
Principle Inject impurity standard with every batch analysis.Establish a correction factor (RRF) once; use API standard thereafter.
Cost Efficiency Low. Requires continuous consumption of expensive custom-synthesized impurity standards (~

1000/mg).
High. Impurity standard is used only during validation/method transfer.
Precision High (compensates for daily detector drift).High (relies on robust method validation).
Regulatory Status Accepted, but inefficient for routine QC.Preferred by ICH Q3A/Q3B for routine release testing.
Suitability Best for Phase I/II (low volume).Essential for Phase III & Commercial Production.

Verdict: For this specific impurity, Method B (RRF Calculation) is the superior approach due to the high cost and synthesis difficulty of the reference material.

Experimental Protocol: RRF Determination (Slope Method)

This protocol uses the Linear Regression (Slope) Method , the "Gold Standard" for RRF determination, ensuring linearity across the reporting range.

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Reference Standard: Citalopram Hydrobromide / Escitalopram Oxalate (Qualified Working Standard).

  • Impurity Standard: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (Purity > 95% by qNMR/Mass Balance).

  • Solvents: HPLC Grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate.

B. Chromatographic Conditions (Standard Citalopram Method)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Buffer: 25 mM Phosphate Buffer (pH 3.0).

    • Composition: Buffer : Acetonitrile : Methanol (Typical ratio 55:25:20 - adjust based on specific monograph).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 239 nm (Isosbestic point or Maxima for Citalopram).

  • Column Temp: 45°C.

C. Preparation of Solutions (Linearity Levels)

Do not rely on a single point. Prepare a stock solution for both the API and the Impurity, then dilute to create 5-7 concentration levels ranging from Limit of Quantitation (LOQ) to 150% of the Specification Limit .

  • Target Concentration (100%): Typically 0.10% or 0.15% of the nominal API sample concentration (e.g., 0.5 µg/mL if sample is 500 µg/mL).

  • Levels: LOQ, 50%, 80%, 100%, 120%, 150%.

D. Workflow Diagram

RRF_Workflow Start Start RRF Study PrepStock Prepare Stock Solutions (API & Impurity) Start->PrepStock Dilute Prepare Linearity Series (LOQ to 150% Spec) PrepStock->Dilute Inject HPLC Injection (Triplicate per level) Dilute->Inject Plot Plot Area vs. Concentration (Linear Regression) Inject->Plot CalcSlope Calculate Slopes (m_imp and m_api) Plot->CalcSlope CalcRRF Compute RRF (m_imp / m_api) CalcSlope->CalcRRF

Figure 2: Step-by-step workflow for determining the Relative Response Factor via the Slope Method.

Calculation & Data Analysis

Step 1: Establish Linearity

Perform linear regression for both the API and the Impurity.



  • 
     = Peak Area
    
  • 
     = Concentration (mg/mL or % w/w)
    
  • 
     = Slope (Response)
    
  • 
     = y-intercept
    

Acceptance Criteria:

  • Correlation Coefficient (

    
    ) 
    
    
    
    for both curves.[4]
  • y-intercept bias

    
     of the response at 100% level.
    
Step 2: Calculate RRF

The Relative Response Factor is the ratio of the impurity's sensitivity to the API's sensitivity.[5][6]



Step 3: Application in Routine Analysis

Once the RRF is validated, calculate the impurity content in future batches using the API standard alone:



  • 
    : Peak area of impurity in sample.[5][7]
    
  • 
    : Peak area of API in standard solution.
    
  • 
    : Concentration of API standard.
    
  • 
    : Concentration of sample.[8]
    
  • 
    : Potency of the standard.
    

Critical Considerations for "1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol"

  • UV Wavelength Sensitivity: Because this impurity has an aryl ketone chromophore, its absorbance spectrum may shift relative to Citalopram.

    • Recommendation: During method development, extract the UV spectrum of the impurity peak using a PDA (Photo Diode Array) detector. If the

      
       is significantly different from 239 nm, robustness testing is crucial to ensure small wavelength deviations do not drastically alter the RRF.
      
  • Stability in Solution: The "oxobutyl" ketone moiety may be susceptible to further oxidation or photolytic degradation.

    • Validation Step: Verify solution stability of the impurity standard over 24-48 hours. If unstable, the RRF determination must be performed with freshly prepared solutions.

  • Salt Form Correction: Ensure you account for the salt form (Hydrobromide/Oxalate) vs. Free Base when calculating concentration. RRF is typically calculated on a free-base to free-base basis.

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[5][9] Link

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.Link

  • European Pharmacopoeia (Ph.[10][7] Eur.). Citalopram Hydrobromide Monograph.[7]Link

  • Simson Pharma. Impurity Standards: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS 1433278-32-0).[1][11][12]Link

  • SynThink Research Chemicals. Citalopram Impurity Profile and Characterization.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.